2-Bromo-4-tert-butyl-1-methoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMBOZJLNXKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505923 | |
| Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41280-65-3 | |
| Record name | 2-Bromo-4-(1,1-dimethylethyl)-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41280-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed and comprehensive pathway for the synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene, a valuable substituted anisole derivative with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. This document outlines a reliable two-step synthetic route, commencing with the readily available starting material, 4-tert-butylphenol.
The synthesis involves the methylation of 4-tert-butylphenol to form the intermediate, 4-tert-butylanisole, followed by a regioselective bromination to yield the final product. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to ensure reproducibility and facilitate its application in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the Williamson ether synthesis to form 4-tert-butylanisole, which is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the ortho-position to the methoxy group.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 4-tert-butylanisole
The initial step in the synthesis is the methylation of 4-tert-butylphenol to produce 4-tert-butylanisole (also known as 1-tert-butyl-4-methoxybenzene). This transformation is typically achieved via a Williamson ether synthesis, a well-established and reliable method for forming ethers.
Experimental Protocol
A detailed experimental protocol for the synthesis of 4-tert-butylanisole is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone.
-
Reagent Addition: To the solution, add 37.5 ml of methyl iodide and 83.0 g of anhydrous potassium carbonate.
-
Reaction Conditions: Heat the reaction mixture at reflux for 20 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again. Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-tert-butylanisole.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| 4-tert-butylphenol | 150.22 | 15.0 g | 0.100 | - |
| Methyl Iodide | 141.94 | 37.5 ml | 0.602 | - |
| Potassium Carbonate | 138.21 | 83.0 g | 0.601 | - |
| 4-tert-butylanisole | 164.24 | 15.5 g | 0.094 | 94% |
Step 2: Synthesis of this compound
The second step involves the regioselective bromination of the intermediate, 4-tert-butylanisole. The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Due to the steric hindrance from the bulky tert-butyl group at the para position, the incoming electrophile (bromine) is directed primarily to the ortho position.
Experimental Protocol
A general and effective method for the bromination of activated aromatic compounds like 4-tert-butylanisole utilizes N-Bromosuccinimide (NBS) as the brominating agent.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-tert-butylanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like dichloromethane or diethyl ether. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-tert-butylanisole | 164.24 | 1.0 |
| N-Bromosuccinimide | 177.98 | 1.05 |
| This compound | 243.14 | - |
Note: The yield for the bromination step is typically high, but can vary depending on the specific reaction conditions and purification method.
Logical Workflow Diagram
The logical progression of the synthesis, from starting materials to the final product, including the key processes involved, is depicted in the following workflow diagram.
Caption: Logical workflow for the synthesis of this compound.
This comprehensive guide provides the necessary details for the successful synthesis of this compound. The presented protocols are based on established chemical principles and aim to provide a clear and reproducible pathway for researchers in the field. Careful execution of these steps, with appropriate laboratory safety practices, should lead to the desired product in good yield and purity.
Technical Guide: Physical and Chemical Properties of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-tert-butyl-1-methoxybenzene is a halogenated aromatic ether. Its structure, featuring a bulky tert-butyl group, a methoxy activating group, and a bromine atom, makes it a valuable intermediate in organic synthesis. This document provides a concise overview of its known physical and chemical properties, a detailed experimental protocol for its likely synthesis, and relevant characterization data.
Chemical Identity and Physical Properties
Precise experimental data for some physical properties of this compound are not widely reported in the literature. The following table summarizes available computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO | PubChem[1] |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| CAS Number | 41280-65-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Insoluble in water | Inferred from structure |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 4-tert-butylanisole (4-tert-butyl-1-methoxybenzene), using N-bromosuccinimide (NBS) as the brominating agent. The methoxy group is an ortho-, para-directing activator, and since the para position is blocked by the bulky tert-butyl group, the bromination is expected to occur selectively at the ortho position.
Reaction Scheme:
Materials:
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4-tert-butylanisole
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N-bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylanisole (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
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Add N-bromosuccinimide (1.05 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
Determination of Melting Point (General Protocol)
Should the purified product be a solid at room temperature, its melting point can be determined as a measure of purity.
Apparatus:
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Melting point apparatus
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Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the dry, purified crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the substance. A pure substance will have a sharp melting point range of 1-2 °C.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Information
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Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
It is imperative to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
Spectroscopic Data and Experimental Protocols for 2-bromo-4-tert-butylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data for 2-bromo-4-tert-butylanisole (CAS No. 41280-65-3). Due to the limited availability of specific experimental spectra in public databases, this document also furnishes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data applicable to this and similar small organic molecules.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 2-bromo-4-tert-butylanisole
| Parameter | Value |
| Solvent | CDCl₃ |
| Chemical Shift (δ) ppm | 1.13 (s, 18H), 1.10-1.40 (m, 4H) |
Disclaimer: The reported ¹H NMR data appears inconsistent with the structure of 2-bromo-4-tert-butylanisole and should be treated with caution. The integration values (18H and 4H) exceed the number of protons in the molecule.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for small organic molecules like 2-bromo-4-tert-butylanisole.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Methodology:
-
Sample Preparation:
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Weigh approximately 5-20 mg of the purified solid sample of 2-bromo-4-tert-butylanisole.
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Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
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Transfer the solution into a standard 5 mm NMR tube, ensuring the sample height is a minimum of 4-5 cm.
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Cap the NMR tube securely.
-
-
Instrument Parameters (for a typical 300-500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
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Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.
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Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid 2-bromo-4-tert-butylanisole sample directly onto the center of the ATR crystal.
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Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Parameters:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
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3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation (for Electrospray Ionization - ESI or Electron Impact - EI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
If necessary, filter the solution to remove any particulate matter.
-
For direct infusion, the solution is drawn into a syringe and infused into the ion source at a constant flow rate. For GC-MS (with EI), the sample is injected into the gas chromatograph.
-
-
Instrument Parameters (General):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Electron Impact (EI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing:
-
The software will generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for spectroscopic analysis.
Solubility of 2-Bromo-4-tert-butyl-1-methoxybenzene in common solvents
An in-depth guide to understanding the solubility of 2-Bromo-4-tert-butyl-1-methoxybenzene, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of its predicted solubility in common laboratory solvents, outlines experimental protocols for solubility determination, and includes visual workflows to illustrate these processes.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₁H₁₅BrO.[1] Its structure consists of a benzene ring substituted with a bromo group, a tert-butyl group, and a methoxy group. These functional groups dictate its physicochemical properties, including its solubility in various solvents. As a substituted anisole, its solubility is influenced by the interplay between the polar methoxy group and the nonpolar tert-butyl and aromatic components. Understanding its solubility is crucial for its application in organic synthesis, serving as a key parameter for reaction solvent selection, purification processes, and formulation development.
Compound Properties:
Predicted Solubility Profile
The molecule has a significant nonpolar character due to the large, bulky tert-butyl group and the aromatic benzene ring. The methoxy (-OCH₃) group introduces a slight polarity, and the bromo (-Br) group also contributes to the molecule's polarity and molecular weight. Overall, the nonpolar characteristics are expected to dominate its solubility profile.
Based on this structural analysis, the predicted solubility in common laboratory solvents is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O) | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the slight polarity of the methoxy group, making it hydrophobic. |
| Ethanol (C₂H₅OH) | Slightly Soluble to Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl group, allowing it to dissolve substances with mixed polarity. | |
| Methanol (CH₃OH) | Slightly Soluble | Methanol is more polar than ethanol, so solubility is expected to be lower but still possible due to the methoxy group. | |
| Polar Aprotic | Acetone ((CH₃)₂CO) | Soluble | Acetone is a good all-purpose solvent capable of dissolving many organic compounds of moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. | |
| Acetonitrile (CH₃CN) | Soluble | Acetonitrile is a common solvent in organic synthesis and is likely to dissolve this compound. | |
| Nonpolar | Toluene (C₇H₈) | Soluble | The aromatic nature of toluene is very similar to the benzene ring of the solute, making it an excellent solvent. |
| Hexane (C₆H₁₄) | Soluble | As a nonpolar aliphatic hydrocarbon, hexane should readily dissolve the nonpolar parts of the molecule. | |
| Diethyl Ether ((C₂H₅)₂O) | Soluble | Diethyl ether is a relatively nonpolar solvent with some polar character, making it effective for dissolving many organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are required. Below are detailed protocols for common techniques used to determine the solubility of organic compounds.
Visual Static Method for Qualitative Assessment
This method provides a rapid qualitative or semi-quantitative measure of solubility.
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Spatula and weighing balance
Procedure:
-
Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.[2]
-
Allow the mixture to stand and visually inspect for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble.
-
If some solid remains, the compound is partially soluble or insoluble. To distinguish, one can add more solvent in known increments until the solid dissolves to get a semi-quantitative measure.
Shake-Flask Method for Quantitative Determination
This is a widely used method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Glass flasks with airtight stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringes and filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a flask to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the flask.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the original solubility by accounting for the dilution factor.
Visualization of Workflows
The following diagrams illustrate the logical steps in determining the solubility of a chemical compound.
Caption: A flowchart illustrating the general workflow for determining the solubility of a compound.
Caption: A step-by-step workflow for the shake-flask experimental protocol.
References
Navigating the Safety Landscape of 2-Bromo-4-tert-butyl-1-methoxybenzene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and management of 2-Bromo-4-tert-butyl-1-methoxybenzene. While this compound is a valuable intermediate in organic synthesis, a thorough understanding of its potential risks is paramount for ensuring laboratory safety and regulatory compliance. This document summarizes key safety data, outlines detailed protocols for safe handling and emergency response, and provides visual aids to reinforce critical safety workflows.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1]
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Physicochemical and Toxicological Data
Table 2: Physicochemical and Toxicological Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₅BrO | PubChem |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| Flash Point | Data not available | Treat as combustible. The structurally similar 1-Bromo-4-tert-butylbenzene has a flash point of 97 °C. |
| LD50 (Oral) | Data not available | Classified as harmful if swallowed (Acute Toxicity, Category 4).[1] |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the necessary procedures for handling, storage, and emergency response.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
Caption: Recommended Personal Protective Equipment.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground all containers and transfer equipment to prevent static discharge.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
Caption: Spill Cleanup Workflow.
Logical Relationships in Chemical Safety Management
A systematic approach to chemical safety involves a clear logical progression from identifying hazards to implementing control measures.
Caption: Logical Flow of Chemical Hazard Management.
Conclusion
This compound presents moderate health hazards that can be effectively managed through the diligent application of standard laboratory safety practices. Researchers, scientists, and drug development professionals must familiarize themselves with the information presented in this guide and the corresponding Safety Data Sheet (SDS) before commencing any work with this compound. A proactive approach to safety, encompassing thorough risk assessment, proper use of personal protective equipment, and preparedness for emergencies, is the cornerstone of a safe and productive research environment.
References
An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1-methoxybenzene
IUPAC Name: 2-Bromo-4-tert-butyl-1-methoxybenzene Synonyms: 2-Bromo-4-tert-butylanisole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a substituted anisole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.
Chemical and Physical Properties
This compound is a halogenated aromatic ether. Its structure combines a benzene ring with a bromo, a tert-butyl, and a methoxy substituent, which collectively influence its chemical reactivity and physical properties. While exhaustive experimental data is not available, key computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO | PubChem[1] |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| CAS Number | 41280-65-3 | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | Inferred |
Synthesis and Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound is the electrophilic bromination of 4-tert-butylanisole. The methoxy group is an activating ortho-, para-director, and since the para position is blocked by the bulky tert-butyl group, the bromination is expected to occur predominantly at the ortho position.
General Experimental Protocol for Bromination of 4-tert-butylanisole
This protocol is adapted from established procedures for the bromination of activated aromatic compounds.
Materials:
-
4-tert-butylanisole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetic acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel (if using liquid bromine)
-
Ice bath
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 4-tert-butylanisole (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution. If using liquid bromine, add it dropwise via a dropping funnel.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
tert-Butyl protons: A singlet around δ 1.3 ppm (integrating to 9H).
-
Methoxy protons: A singlet around δ 3.8 ppm (integrating to 3H).
-
Aromatic protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, each integrating to 1H.
¹³C NMR Spectroscopy (Predicted)
-
tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.
-
Methoxy carbon: A signal around δ 55-60 ppm.
-
Aromatic carbons: Six signals are expected, with the carbon bearing the bromine atom shifted downfield and the carbons bearing the methoxy and tert-butyl groups also showing characteristic shifts.
IR Spectroscopy (Predicted)
-
C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C-O stretching (ether): A strong absorption band around 1250 cm⁻¹.
-
C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Biological Activity and Potential Applications
While specific biological activity data for this compound is scarce, the structural motifs present suggest potential areas for investigation in drug discovery and agrochemical research.
Substituted anisoles and brominated aromatic compounds are known to exhibit a range of biological activities. For instance, the presence of a methoxy group on a benzene ring is a common feature in many pharmacologically active molecules. The tert-butyl group can enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding, and it also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions.
Potential Signaling Pathway Involvement
Given the lack of direct experimental evidence, any discussion of signaling pathway involvement is speculative. However, based on the activities of other phenolic and anisolic compounds, potential (but unverified) areas of investigation could include pathways related to:
-
Antioxidant and Anti-inflammatory Pathways: Phenolic precursors to anisoles are known to be antioxidants. While the methylation of the hydroxyl group reduces this activity, related compounds can still modulate inflammatory pathways.
-
Enzyme Inhibition: The overall structure could serve as a scaffold for designing inhibitors for various enzymes, where the substituents can be modified to optimize binding.
Hypothetical Interaction Diagram:
Caption: Potential interaction of the compound with biological systems.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules in the fields of pharmaceuticals and materials science. While detailed experimental data on its properties and biological activity are not widely published, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is necessary to fully characterize this molecule and explore its potential applications.
References
Molecular weight of 2-Bromo-4-tert-butyl-1-methoxybenzene
An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. This versatile aromatic compound serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and material science sectors.
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below, providing a concise reference for its key characteristics.
| Property | Value | Reference |
| Molecular Weight | 243.14 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| CAS Number | 41280-65-3 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-bromo-4-(tert-butyl)anisole, 2-bromo-4-tert-butyl methoxybenzene | [1] |
| XLogP3-AA | 4.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Spectroscopic Data Analysis
While specific experimental spectra for this compound are not publicly available in the search results, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide spectra upon request.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around 1.3 ppm. The methoxy group protons would appear as a singlet around 3.8 ppm. The aromatic protons should appear as multiplets or doublets in the range of 6.8-7.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the tert-butyl carbons (around 31 and 34 ppm), the methoxy carbon (around 55 ppm), and the aromatic carbons, including the carbon attached to the bromine, which would be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the alkyl and aromatic groups around 2850-3100 cm⁻¹. C-O stretching for the methoxy group would be observed around 1030-1250 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Below are detailed methodologies for two plausible approaches.
Method 1: Electrophilic Bromination of 4-tert-butyl-1-methoxybenzene
This is a common and direct method for introducing a bromine atom onto the aromatic ring. The methoxy group is an activating group and directs ortho and para substitution. Since the para position is blocked by the bulky tert-butyl group, bromination is expected to occur at the ortho position.
Materials:
-
4-tert-butyl-1-methoxybenzene
-
N-Bromosuccinimide (NBS) or liquid bromine
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
-
An iron catalyst (optional, in the case of using Br₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butyl-1-methoxybenzene in the chosen solvent.
-
If using liquid bromine, add a catalytic amount of iron filings.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of N-Bromosuccinimide or liquid bromine via a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Method 2: Methylation of 2-Bromo-4-tert-butylphenol
An alternative route involves the methylation of the corresponding phenol.
Materials:
-
2-Bromo-4-tert-butylphenol
-
A methylating agent (e.g., dimethyl sulfate or iodomethane)
-
A base (e.g., sodium hydroxide or potassium carbonate)
-
A suitable solvent (e.g., acetone or methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 2-Bromo-4-tert-butylphenol in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir.
-
Add the methylating agent dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent can be removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product.
-
Further purification can be performed by column chromatography or distillation.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom, which can participate in various cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks for pharmaceuticals and other advanced materials.[3][6]
-
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a C-C bond.
-
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form a C-C bond between the aromatic ring and the alkyne.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.
These reactions make it a key precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[6]
Mandatory Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthesis workflow for this compound.
Caption: Suzuki cross-coupling reaction of this compound.
Safety Information
This compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a significant chemical intermediate with a well-defined set of properties. Its utility in modern organic synthesis, particularly in the construction of pharmaceutical and materials science targets through cross-coupling reactions, makes it a compound of high interest to researchers and drug development professionals. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its applications.
References
- 1. This compound | C11H15BrO | CID 12657723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-4-(tert-butyl)-1-methoxybenzene - CAS:41280-65-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 41280-65-3|2-Bromo-4-(tert-butyl)-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
Commercial Availability and Technical Profile of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-tert-butyl-1-methoxybenzene, also known as 2-bromo-4-tert-butylanisole, is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromine atom and sterically hindering tert-butyl and methoxy groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and safety information.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors offering this compound, highlighting the typical quantities and purities available.
| Supplier | Product Number | Purity | Available Quantities |
| eMolecules | 117542894 | - | 1g |
| Fisher Scientific | AC158180500 | - | Inquire |
| Sunway Pharm Ltd | CB65332 | 97% | 1g, 5g, 10g |
| Oakwood Chemical | 236197 | - | Inquire |
| Doron Scientific | - | - | Inquire |
| Laibo Chem | - | - | 1g |
| AOBChem USA | 30637 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| ChemicalBook | CB8740156 | - | Inquire |
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. The data presented here is a combination of computed values and information from supplier technical data sheets.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅BrO | PubChem[1] |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| CAS Number | 41280-65-3 | PubChem[1] |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | Sunway Pharm Ltd |
| Density | Not available | Sunway Pharm Ltd |
| XLogP3 | 4.3 | PubChem[1] |
Synthesis
A general experimental protocol for the bromination of anilines and anisoles using a combination of ammonium bromide and hydrogen peroxide in acetic acid has been reported.[3] This method is presented as an environmentally safer alternative to traditional bromination techniques.
General Experimental Protocol (Adapted for this compound):
-
Reaction Setup: In a two-necked round-bottom flask, dissolve 4-tert-butylanisole (1 equivalent) and ammonium bromide (1.1 equivalents) in glacial acetic acid.
-
Reagent Addition: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The following diagram illustrates the logical workflow for this synthesis.
Applications in Drug Development and Research
While specific biological activities or direct applications in drug development for this compound are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to build complex molecular architectures.
For instance, related bromo-substituted aromatic compounds are used in the synthesis of kinase inhibitors, enzyme regulators, and other therapeutic agents.[4] The tert-butyl group can modulate lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and hydrogen bonding interactions.
The logical application of this compound in a drug discovery context would be as a starting material or intermediate. The following diagram illustrates this potential role.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the pharmaceutical industry and drug development for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[3] The reaction's popularity stems from its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]
This document provides a detailed protocol for the Suzuki coupling reaction of 2-Bromo-4-tert-butyl-1-methoxybenzene with a generic arylboronic acid. The protocol is based on established methodologies for similar aryl bromides and provides a solid foundation for further optimization.[5]
Reaction Principle and Mechanism
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6][7] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[4]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of an organic solvent and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply line
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The reaction mixture is typically heterogeneous.
-
Reaction: The mixture is stirred and heated to the desired temperature (typically 80-110 °C) under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions for a Suzuki coupling reaction of an aryl bromide. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | Degassed |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS |
| Yield | Variable | Dependent on substrate and optimized conditions |
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Formation of 2-Methoxy-5-tert-butylphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of a Grignard reagent from an aryl halide is a fundamental transformation that opens avenues for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent 2-methoxy-5-tert-butylphenylmagnesium bromide from its corresponding aryl bromide, 2-Bromo-4-tert-butyl-1-methoxybenzene. The presence of the methoxy and tert-butyl groups on the aromatic ring can influence the reactivity and stability of the Grignard reagent, making specific and controlled reaction conditions crucial for a successful synthesis.
The generated Grignard reagent is a potent nucleophile and a strong base, rendering it highly valuable in reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles. Furthermore, it can be employed in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for a representative protocol for the formation of 2-methoxy-5-tert-butylphenylmagnesium bromide. The data is based on established general procedures for Grignard reagent synthesis from aryl bromides.[4][5][6]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.0 | eq | Starting aryl halide. |
| Magnesium Turnings | 1.1 - 1.5 | eq | Excess magnesium is used to ensure complete reaction. |
| Anhydrous Tetrahydrofuran (THF) | 3-5 | mL/mmol | Solvent; must be strictly anhydrous. |
| Initiator | |||
| Iodine (I₂) | 1-2 | crystals | Activates the magnesium surface. |
| or 1,2-Dibromoethane | 2-3 | drops | Alternative activator; evolution of ethylene gas indicates initiation.[7] |
| Reaction Conditions | |||
| Initial Temperature | 20 - 25 | °C | Room temperature. |
| Reaction Temperature | 35 - 65 | °C | The reaction is exothermic and may reflux the solvent (THF boiling point: 66 °C). External heating may be required to maintain reflux. |
| Reaction Time | 1 - 3 | hours | Monitored by the consumption of magnesium. |
| Atmosphere | Inert (Nitrogen or Argon). | ||
| Yield | |||
| Expected Yield | 80 - 95 | % | The yield of the Grignard reagent is typically high but is often determined by derivatization with an electrophile. |
Experimental Protocol
This protocol details the formation of 2-methoxy-5-tert-butylphenylmagnesium bromide. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure strictly anhydrous conditions.[5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble the dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas inlet for the inert atmosphere, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a small crystal of iodine.[8] The purple color of the iodine will disappear upon reaction with the magnesium surface, indicating activation. Alternatively, a few drops of 1,2-dibromoethane can be added, and gentle warming will initiate the reaction, evidenced by the evolution of ethylene gas.[7]
-
Initiation of the Reaction: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.
-
The reaction should begin shortly, which is indicated by a gentle bubbling and the formation of a cloudy or grayish solution.[7] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux of the THF. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[5]
-
After the addition is complete, the reaction mixture is typically stirred and may be heated to maintain a gentle reflux for 1-3 hours to ensure all the magnesium has reacted.[4] The completion of the reaction is indicated by the consumption of most of the magnesium turnings.
-
Use of the Grignard Reagent: The resulting dark brown or gray solution of 2-methoxy-5-tert-butylphenylmagnesium bromide should be used immediately in the next synthetic step. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometry in subsequent reactions.
Mandatory Visualizations
Caption: Workflow for the formation of 2-methoxy-5-tert-butylphenylmagnesium bromide.
Caption: Logical relationship of Grignard reagent formation and subsequent reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The reaction's mild conditions and broad functional group tolerance make it an invaluable tool in modern organic synthesis.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene, a sterically hindered and electron-rich aryl bromide, with various terminal alkynes. Due to the steric hindrance at the ortho-position to the bromine atom and the electron-donating nature of the methoxy group, this substrate presents a challenge for cross-coupling reactions. The following protocols are designed to address these challenges and provide a starting point for reaction optimization.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired arylalkyne product and regenerates the active palladium(0) catalyst. For sterically hindered substrates, the choice of a bulky and electron-rich phosphine ligand is often crucial to promote the oxidative addition and reductive elimination steps. Both traditional copper-cocatalyzed and copper-free conditions can be employed, with the latter often being preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different catalytic systems. These conditions are based on established protocols for sterically hindered and electron-rich aryl bromides and may require optimization for specific applications.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | 3 | Et₃N | Toluene | 80 | 12 | 75-85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | SPhos (4) | 3 | DIPA | Dioxane | 100 | 16 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | 5 | i-Pr₂NH | THF | 65 | 24 | 65-75 |
Yields are estimated based on similar transformations and require experimental validation.
Table 2: Copper-Free Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Trimethylsilylacetylene | [PdCl(allyl)]₂ (1) | cataCXium A (4) | K₃PO₄ | DMF | 90 | 20 | 70-80 |
Yields are estimated based on similar transformations and require experimental validation.
Experimental Protocols
Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization of the catalyst, ligand, base, solvent, and temperature for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), anhydrous and degassed)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the palladium catalyst, the ligand, and copper(I) iodide under a positive pressure of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically when the starting aryl bromide is consumed), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Inorganic base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the inorganic base to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne via syringe.
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at the specified temperature (e.g., 100-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-tert-butylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the appropriate palladium catalyst system for various cross-coupling reactions involving 2-bromo-4-tert-butylanisole. This electron-rich aryl bromide is a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. The following sections outline optimized reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, complete with experimental protocols and a comparative data table.
Catalyst and Ligand Selection Philosophy
The cross-coupling of 2-bromo-4-tert-butylanisole, an electron-rich and sterically hindered substrate, often requires palladium catalysts paired with bulky and electron-rich phosphine ligands. These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the desired product, which can be the rate-limiting steps in the catalytic cycle. For challenging couplings, the use of pre-formed palladium catalysts or palladacycles can offer enhanced activity and stability. The choice of base and solvent is also critical and must be tailored to the specific coupling partners and catalyst system to ensure high yields and minimize side reactions.
Comparative Performance of Palladium Catalysts
The selection of the optimal palladium catalyst and reaction conditions is paramount for achieving high efficiency in the cross-coupling of 2-bromo-4-tert-butylanisole. The following table summarizes various successful catalyst systems and conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this substrate.
| Coupling Reaction | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 18 | ~92 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | 65 | 6 | ~88 |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~85 |
Experimental Protocols
The following are generalized protocols for performing palladium-catalyzed cross-coupling reactions with 2-bromo-4-tert-butylanisole. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 2-phenyl-4-tert-butylanisole.
Materials:
-
2-Bromo-4-tert-butylanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-tert-butylanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 4-(4-tert-butyl-2-methoxyphenyl)morpholine.
Materials:
-
2-Bromo-4-tert-butylanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add toluene, followed by 2-bromo-4-tert-butylanisole and morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling Protocol
Objective: To synthesize 4-tert-butyl-2-(phenylethynyl)anisole.
Materials:
-
2-Bromo-4-tert-butylanisole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-4-tert-butylanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction to 65 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction Protocol
Objective: To synthesize 4-tert-butyl-2-styrylanisole.
Materials:
-
2-Bromo-4-tert-butylanisole (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL, anhydrous and degassed)
Procedure:
-
In a sealed tube, combine 2-bromo-4-tert-butylanisole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, styrene, and triethylamine.
-
Seal the tube and heat to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an invaluable tool in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-tert-butyl-1-methoxybenzene, a sterically hindered and electron-rich aryl bromide. The methodologies described herein are designed to serve as a practical guide for researchers in both academic and industrial settings.
The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency, especially with challenging substrates like this compound, which features both a bulky tert-butyl group and an electron-donating methoxy group.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[2]
The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which can be challenging for sterically demanding substrates.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and analogous 2-bromoanisole derivatives with a range of amines. This data provides a basis for comparison and selection of optimal reaction conditions.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (1) | tBuXPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | >95 |
| This compound | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 85-95 |
| This compound | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuBrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 80-90 |
| 2-Bromoanisole | n-Hexylamine | Pd(OAc)₂ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 90 | 20 | ~90 |
| 2-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Dioxane | 100 | 12 | >98 |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.
Protocol 1: Amination with Aniline using a Palladium Precatalyst
This protocol describes a general procedure using a commercially available palladium precatalyst, which often provides more consistent results.
Materials:
-
This compound
-
Aniline
-
tBuXPhos Pd G3 (or a similar palladacycle precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), tBuXPhos Pd G3 (1-2 mol%), and sodium tert-butoxide (1.2-1.5 equiv.).
-
Solvent and Amine Addition: To the flask, add anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide. Then, add aniline (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-tert-butyl-2-methoxyphenyl)aniline.
Protocol 2: In-situ Catalyst Generation for Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the generation of the active catalyst in situ from a palladium(II) source.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%) and XPhos (4 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. Add a portion of the anhydrous 1,4-dioxane and stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equiv.), morpholine (1.2-1.5 equiv.), and potassium phosphate (2.0 equiv.). Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Work-up, Extraction, Drying, and Purification: Follow steps 5-8 as described in Protocol 1 to isolate the pure 4-(4-tert-butyl-2-methoxyphenyl)morpholine.
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. These application notes provide detailed protocols and reaction conditions for the Heck reaction of 2-Bromo-4-tert-butyl-1-methoxybenzene, a sterically hindered and electron-rich aryl bromide. The presence of both a bulky tert-butyl group and an electron-donating methoxy group presents unique challenges and considerations for optimizing this cross-coupling reaction. The methodologies described herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
Key Reaction Parameters and Optimization
The success of the Heck reaction with this compound is contingent upon the careful selection and optimization of several key parameters. The electronic properties and steric hindrance of the substrate necessitate a robust catalytic system to achieve high yields and selectivity.
Catalyst System:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective catalyst precursors. These are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often employed to enhance catalyst activity and longevity.[3]
Base:
An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.
Solvent:
Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and the catalytic species. N,N-Dimethylformamide (DMF) and toluene are frequently employed solvents for Heck reactions.[3][4]
Reaction Temperature:
Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 120 °C, to ensure a reasonable reaction rate.
Experimental Protocols
The following protocols provide representative procedures for the Heck coupling of this compound with common alkenes, such as styrene and n-butyl acrylate.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize (E)-1-(4-tert-butyl-2-methoxystyryl)benzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and Triphenylphosphine (0.04 equiv., 4 mol%).
-
Add anhydrous DMF to dissolve the solids.
-
Add potassium carbonate (2.0 equiv.) and styrene (1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically within 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(4-tert-butyl-2-methoxyphenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.03 equiv., 3 mol%), and Tri(o-tolyl)phosphine (0.06 equiv., 6 mol%) under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Add triethylamine (1.5 equiv.) and n-butyl acrylate (1.5 equiv.) to the mixture.
-
Heat the reaction to 110 °C and stir vigorously.
-
Monitor the reaction until the starting material is consumed as determined by TLC or GC-MS.
-
After completion, cool the reaction mixture to ambient temperature.
-
Filter the mixture to remove the precipitated salts and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound. Please note that yields are representative and may vary depending on the specific reaction scale and purity of reagents.
Table 1: Heck Coupling with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 24 | ~75-85 |
| 2 | PdCl₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 18 | ~70-80 |
Table 2: Heck Coupling with n-Butyl Acrylate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | Toluene | 110 | 16 | ~80-90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 20 | ~75-85 |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General workflow for a Heck cross-coupling experiment.
References
Application Note: Protocol for the Lithiation of 2-Bromo-4-tert-butyl-1-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the lithiation of 2-Bromo-4-tert-butyl-1-methoxybenzene via a lithium-halogen exchange reaction. This procedure generates the highly reactive organolithium intermediate, 2-lithio-4-tert-butyl-1-methoxybenzene, a valuable precursor for the synthesis of multi-substituted aromatic compounds in pharmaceutical and materials science research. The protocol emphasizes safe handling of pyrophoric organolithium reagents and provides a clear, step-by-step methodology from setup to a sample electrophilic quench.
Introduction
Organolithium reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The lithium-halogen exchange reaction is a particularly efficient method for preparing aryl and vinyl lithium compounds from the corresponding halides.[1] This process is often rapid, even at very low temperatures.[1] The resulting 2-lithio-4-tert-butyl-1-methoxybenzene is a potent nucleophile and strong base, which can be reacted with a wide variety of electrophiles to introduce diverse functional groups onto the aromatic ring with high regioselectivity. This application note details a reliable procedure for this transformation, with a focus on safety and reproducibility.
Safety Precautions
-
Pyrophoric Reagents: Organolithium reagents such as n-butyllithium (n-BuLi) are extremely pyrophoric and react violently with water, oxygen, and other protic sources.[2][3] All operations must be conducted under a strict inert atmosphere (e.g., argon or dry nitrogen) using Schlenk line or glovebox techniques.[2]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) or by flame-drying under vacuum and cooled under an inert atmosphere immediately before use.[4]
-
Syringe and Cannula Techniques: Use glass syringes for small-scale transfers (≤25 mL) and cannula techniques for larger volumes to safely handle the pyrophoric reagent.[5]
-
Quenching: Prepare a quenching bath (e.g., isopropanol or dry ice) to safely neutralize excess organolithium reagents.[2][5] Never dispose of unquenched organolithium reagents directly into a waste container.
Experimental Protocol
This protocol describes the lithiation of this compound followed by quenching with an electrophile, using N,N-Dimethylformamide (DMF) as an example to synthesize 2-methoxy-5-tert-butylbenzaldehyde.
3.1 Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration should be recently titrated)[5]
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
3.2 Equipment
-
Oven-dried, two- or three-necked round-bottom flask with a magnetic stir bar
-
Schlenk line or inert gas manifold
-
Septa, glass stoppers, and nitrogen/argon inlet adapter
-
Glass syringes and needles
-
Low-temperature thermometer
3.3 Procedure
-
Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.[2]
-
Reaction Initiation: Add this compound (1.0 eq) to the flask. Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[6]
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise to the reaction mixture via syringe over 10-15 minutes.[7] Ensure the internal temperature does not rise significantly during the addition.
-
Reaction Time: Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.2 eq.) dropwise. A color change may be observed.
-
Warming: After the addition of the electrophile is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.[8]
-
Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Data Presentation
The following table summarizes the quantitative data for a representative lithiation and formylation reaction based on a 10 mmol scale.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Concentration |
| This compound | C₁₁H₁₅BrO | 243.14 | 10.0 | 1.0 | 2.43 g | N/A |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 10.5 | 1.05 | 4.20 mL | 2.5 M in hexanes |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 40 mL | Solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 12.0 | 1.2 | 0.93 mL (0.88 g) | N/A |
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Workflow for the lithiation of this compound.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. acs.org [acs.org]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-tert-butyl-1-methoxybenzene
Introduction
2-Bromo-4-tert-butyl-1-methoxybenzene (CAS: 41280-65-3) is a versatile halogenated aromatic compound increasingly utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom, a methoxy group, and a bulky tert-butyl group, provides a unique combination of reactivity and steric influence. The bromine atom serves as an excellent leaving group, making the molecule highly suitable for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in active pharmaceutical ingredients (APIs).[3]
These application notes provide detailed protocols for the use of this compound in two key synthetic transformations: its conversion into a boronic acid derivative and its direct use in Suzuki-Miyaura cross-coupling reactions.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a precursor for creating more complex molecular frameworks, particularly biaryl and heteroaryl structures. These motifs are common in a wide range of therapeutic agents, including kinase inhibitors and enzyme regulators.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The presence of the bromo substituent makes this compound an ideal substrate for various palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of C-C and C-N bonds.[4]
-
Synthesis of Boronic Acid Intermediates: this compound can be readily converted into its corresponding boronic acid, (4-tert-butyl-2-methoxyphenyl)boronic acid. This transforms the aryl halide into an organoboron reagent, which is a key coupling partner in Suzuki-Miyaura reactions, offering high stability, low toxicity, and broad functional group tolerance.[4][5]
A logical workflow for utilizing this compound involves either its direct use in cross-coupling or its conversion to a more versatile boronic acid intermediate for subsequent reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of (4-tert-butyl-2-methoxyphenyl)boronic acid
This protocol describes the conversion of this compound to its corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add this compound and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (4-tert-butyl-2-methoxyphenyl)boronic acid as a solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
References
- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]
- 2. 2-Bromo-4-(tert-butyl)-1-methoxybenzene - CAS:41280-65-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Biaryl Compounds using 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scale-up synthesis of biaryl compounds utilizing 2-Bromo-4-tert-butyl-1-methoxybenzene as a key starting material. The following sections detail scalable methodologies for Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, critical for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block, offering a combination of steric and electronic properties that can be exploited to construct diverse molecular architectures. This document outlines robust and scalable protocols for palladium-catalyzed cross-coupling reactions, focusing on practical considerations for transitioning from laboratory to pilot-plant scale.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[]
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a scale-up Suzuki-Miyaura coupling reaction.
Scale-up Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4'-tert-butyl-2'-methoxy-1,1'-biphenyl-4-carboxylic acid on a multi-gram scale.
Materials:
-
This compound (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (10 vol)
-
Water (2 vol)
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add degassed toluene and water to the reactor.
-
In a separate vessel, dissolve Palladium(II) Acetate and SPhos in a small amount of degassed toluene and add the catalyst solution to the reactor.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the organic layer with brine.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired biaryl compound.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 89 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 12 | 95 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 2-MeTHF/H₂O | 80 | 5 | 91 |
Heck Coupling
The Heck reaction is a powerful method for the formation of C-C bonds between aryl halides and alkenes. While less commonly used for biaryl synthesis compared to Suzuki coupling, it offers a distinct approach, particularly for the synthesis of substituted styrenes which can be further transformed.[2]
Logical Relationship for Heck Reaction Optimization
The following diagram illustrates the key parameters to consider for optimizing a Heck coupling reaction.
Scale-up Protocol for Heck Coupling
This protocol describes the synthesis of (E)-4-tert-butyl-1-methoxy-2-styrylbenzene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium on Carbon (10% Pd/C, 50% wet) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (8 vol)
Procedure:
-
To a suitable reactor, charge this compound, sodium acetate, and Palladium on Carbon.
-
Purge the reactor with nitrogen.
-
Add degassed N,N-Dimethylacetamide and tri(o-tolyl)phosphine.
-
Add styrene to the reaction mixture.
-
Heat the mixture to 130-140 °C and stir vigorously.
-
Monitor the reaction by GC/MS for the disappearance of the starting material (typically 12-24 hours).
-
After completion, cool the reaction to 80 °C and filter off the catalyst.
-
Add water to the filtrate to precipitate the product.
-
Filter the solid, wash with water, and then a cold heptane/isopropanol mixture.
-
Dry the product under vacuum.
Comparative Data for Heck Coupling
The following table presents data for the Heck coupling of this compound with different alkenes.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd/C / P(o-tol)₃ | NaOAc | DMAc | 140 | 18 | 85 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | 78 |
| Acrylonitrile | Pd(OAc)₂ | K₂CO₃ | NMP | 130 | 16 | 82 |
| 1-Octene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
Stille Coupling
The Stille reaction offers a valuable alternative for C-C bond formation, particularly when the corresponding organoboron compounds are unstable or difficult to prepare. Organostannanes are generally stable to air and moisture.[3]
Catalytic Cycle of the Stille Reaction
The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction.
Scale-up Protocol for Stille Coupling
This protocol is for the synthesis of 4-tert-butyl-1-methoxy-2-phenylbenzene.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Tri(2-furyl)phosphine (TFP) (0.06 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 vol)
Procedure:
-
Charge a dry reactor with this compound, cesium fluoride, Pd₂(dba)₃, and tri(2-furyl)phosphine.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via a cannula.
-
Add tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 100 °C with efficient stirring.
-
Monitor the reaction by TLC or LC-MS (typically complete within 12-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data for Stille Coupling
The following table provides representative data for the Stille coupling of this compound.
| Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ / TFP | CsF | Dioxane | 100 | 14 | 88 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 70 | 10 | 91 |
| (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ / P(t-Bu)₃ | - | Toluene | 110 | 18 | 85 |
| (Thiophen-2-yl)tributylstannane | AsCat-4 | CuI | DMF | 90 | 12 | 93 |
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Organostannanes: Organotin compounds are highly toxic and should be handled with extreme care in a fume hood. All waste containing organostannanes must be quenched and disposed of according to institutional safety guidelines.
-
Solvents: Many of the solvents used are flammable and/or toxic. Ensure proper grounding of equipment and use in a well-ventilated area.
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and potential side reactions.
Conclusion
The protocols and data presented in these application notes provide a robust starting point for the scale-up synthesis of biaryl compounds from this compound. The choice of coupling reaction—Suzuki-Miyaura, Heck, or Stille—will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity on a larger scale. For all scale-up activities, a thorough process safety review is mandatory.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene with various boronic acids. The Suzuki coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2] The use of microwave irradiation can dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[3][4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Optimized Reaction Conditions
The efficiency of the microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical conditions that can be adapted for the coupling of this compound.
Table 1: Typical Palladium Catalysts and Ligands
| Catalyst / Pre-catalyst | Ligand (if applicable) | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A common and effective catalyst, though can be air-sensitive. |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1 - 5 | An air-stable pre-catalyst that is effective for a wide range of substrates. |
| Pd(OAc)₂ | Palladium(II) acetate | 1 - 5 | Often used in combination with a phosphine ligand. |
| Pd EnCat™ | Polyurea microencapsulated palladium | 5 - 10 | A heterogeneous catalyst that allows for easy removal and potential recycling.[3][4] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Ratio (v/v) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O | 4:1 to 5:1 |
| K₃PO₄ | 2.0 - 3.0 | Toluene / H₂O | 4:1 |
| Cs₂CO₃ | 2.0 - 3.0 | DMF / H₂O | 1:1 |
| Bu₄NOAc | 2.0 - 3.0 | Acetonitrile or Ethanol | N/A |
Table 3: General Microwave Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | 100 - 150 °C | Higher temperatures can accelerate the reaction but may lead to decomposition. |
| Time | 5 - 30 minutes | Significantly shorter than conventional heating (often hours).[3][4] |
| Microwave Power | 100 - 300 W | Power should be adjusted to maintain the target temperature. |
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vial with a cap. If the catalyst is air-sensitive, it is advisable to perform the additions in a glovebox or to evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system to the vial via a syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature and reaction time.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Catalytic Cycle Diagram
References
Troubleshooting & Optimization
Improving yield in Suzuki coupling of sterically hindered 2-bromo-4-tert-butylanisole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically focusing on challenging aryl bromides like 2-bromo-4-tert-butylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in Suzuki coupling reactions with sterically hindered 2-bromo-4-tert-butylanisole?
A1: Low yields in Suzuki couplings involving sterically hindered substrates like 2-bromo-4-tert-butylanisole are typically due to a combination of factors that impede the catalytic cycle. The bulky ortho-substituent creates significant steric hindrance, which can slow down crucial steps.[1][2] The primary challenges include:
-
Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond hinders the approach of the palladium catalyst, making the initial oxidative addition step of the catalytic cycle difficult and slow.[1]
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be impeded by steric congestion around the palladium center.[1]
-
Catalyst Decomposition: Higher temperatures are often required to overcome the energy barriers in these reactions, which can lead to catalyst decomposition before the reaction is complete.[1]
-
Competing Side Reactions: Undesirable side reactions such as protodeboronation of the boronic acid or homocoupling of the coupling partners can consume the starting materials and reduce the yield of the desired product.[1]
Q2: How do I select the appropriate catalyst and ligand for coupling a sterically hindered aryl bromide?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] The key is to use a catalyst system that can overcome the steric barriers. This is most effectively achieved by employing bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2][3]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2] These ligands have been shown to accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also highly effective for sterically demanding couplings, including the formation of tetra-ortho-substituted biaryls.[2][4] They possess strong σ-donor properties that enhance catalytic activity.[4]
-
Specialized Ligands: For particularly challenging couplings, specialized ligands like BI-DIME and AntPhos have been developed and shown to be effective.[2][5][6]
Q3: What is the role of the base and solvent in overcoming low yields?
A3: The choice of base and solvent is critical and can significantly influence the reaction's success.
-
Base Selection: The base activates the boronic acid, facilitating the transmetalation step. For sterically hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[4] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[2]
-
Solvent Selection: The solvent affects the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water.[7] For very hindered systems, solvents like dioxane in combination with a strong base have proven effective.[4]
Q4: How can I minimize common side reactions like protodeboronation and homocoupling?
A4: Minimizing side reactions is crucial for maximizing the yield of the desired product.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is more common with electron-rich boronic acids and under harsh conditions.[1][2] To minimize it:
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[7] To prevent this:
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low-yield Suzuki coupling reactions with 2-bromo-4-tert-butylanisole.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Material | Inefficient oxidative addition due to steric hindrance. | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).- Increase the reaction temperature in increments of 10 °C.- Consider a more active palladium precursor like Pd₂(dba)₃. |
| Catalyst deactivation. | - Ensure the reaction is performed under a strict inert atmosphere.- Use freshly distilled and degassed solvents. | |
| Formation of Protodeboronation Product | Harsh reaction conditions or unstable boronic acid. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃).- Use an excess of the boronic acid (1.5-2.0 equivalents).- Switch to the corresponding boronic ester (e.g., pinacol ester). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen or excess Pd(II) at the start of the reaction. | - Rigorously degas all solvents and purge the reaction vessel with an inert gas.- Use a Pd(0) precatalyst or a pre-catalyst that readily forms Pd(0). |
| Dehalogenation of Aryl Bromide | A competing side reaction, particularly with electron-rich aryl bromides. | - Optimize the ligand and reaction conditions to favor the cross-coupling pathway.- The use of bulky biarylphosphine ligands has been shown to suppress this side reaction.[2] |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | - Use high-purity, anhydrous solvents and reagents.- Ensure the base is finely powdered and dry.- Standardize the reaction setup and inert atmosphere techniques. |
Experimental Protocols
General Procedure for Suzuki Coupling of 2-bromo-4-tert-butylanisole
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
2-bromo-4-tert-butylanisole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-tert-butylanisole, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed solvent via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Caption: A generalized experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Grignard Formation with 2-Bromo-4-tert-butyl-1-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 2-Bromo-4-tert-butyl-1-methoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of the Grignard reagent from this compound.
| Issue | Possible Causes | Solutions & Recommendations |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[2][3] 3. Low Reactivity of the Aryl Bromide: The steric hindrance from the tert-butyl group and the electron-donating methoxy group can make the aryl bromide less reactive. | 1. Magnesium Activation: - Mechanical Activation: Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine color or evolution of ethylene gas indicates activation.[1] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. 3. Initiation Techniques: - Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture. - If the reaction still doesn't start, add a small amount of a pre-formed Grignard reagent to initiate the reaction. |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling Side Reaction: The primary side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biphenyl derivative.[2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium. 3. Reaction with Atmospheric Oxygen or Carbon Dioxide: Exposure to air will quench the Grignard reagent. | 1. Minimize Wurtz Coupling: - Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide and minimizes its reaction with the newly formed Grignard reagent. - Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the Wurtz coupling reaction.[4] 2. Drive the Reaction to Completion: - Ensure a slight excess of magnesium is used. - Allow for sufficient reaction time after the addition of the aryl bromide is complete, typically with gentle heating. 3. Maintain an Inert Atmosphere: - Keep the reaction under a positive pressure of an inert gas throughout the entire process. |
| Dark Brown or Black Reaction Mixture | 1. Formation of Finely Divided Metal Particles: This can result from side reactions, such as the Wurtz coupling, leading to the formation of colloidal metal. 2. Impurities in Reagents: Impurities in the magnesium or the aryl bromide can lead to decomposition and discoloration. | 1. Optimize Reaction Conditions: Follow the recommendations to minimize Wurtz coupling. 2. Use High-Purity Reagents: Utilize high-purity magnesium turnings and purified this compound. |
| Formation of Unexpected Byproducts | 1. Ortho-Metalation: The methoxy group can direct deprotonation at the ortho position, leading to an isomeric Grignard reagent. 2. Cleavage of the Methoxy Group: Under harsh conditions, the Grignard reagent could potentially attack the methoxy group. | 1. Use Aprotic Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are standard and generally do not promote ortho-metalation in this context. 2. Avoid High Temperatures: Prolonged heating at high temperatures should be avoided to prevent potential ether cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the formation of the Grignard reagent from this compound, and how can I minimize it?
A1: The most prevalent side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with a molecule of the starting material, this compound, to form 2,2'-dimethoxy-4,4'-di-tert-butylbiphenyl.[2]
To minimize this side reaction:
-
Slow, Dropwise Addition: Add the solution of this compound to the magnesium suspension very slowly. This keeps the concentration of the aryl bromide low, favoring the reaction with magnesium over the coupling reaction.
-
Temperature Control: Maintain a gentle reflux. The reaction is exothermic, and excessive heat can accelerate the Wurtz coupling.[4]
-
Dilution: Performing the reaction at a higher dilution can also disfavor the bimolecular Wurtz coupling.
Q2: My reaction won't start. What are the best methods to activate the magnesium?
A2: The magnesium surface is often coated with a passivating layer of magnesium oxide that prevents the reaction from initiating.[1] Here are effective activation methods:
-
Mechanical Activation: Under an inert atmosphere, use a glass stirring rod to crush some of the magnesium turnings. This will expose a fresh, unoxidized surface.
-
Chemical Activation:
-
Iodine: Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, and the disappearance of the purple/brown color is an indicator of activation.
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. The formation of ethylene gas bubbles signifies that the magnesium is activated.[1]
-
Q3: What is the best solvent for preparing the Grignard reagent from this compound?
A3: Anhydrous ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[3]
-
Tetrahydrofuran (THF): Often the solvent of choice for less reactive aryl bromides due to its higher boiling point and better solvating ability compared to diethyl ether.
-
Diethyl Ether (Et₂O): Also a suitable solvent, though its lower boiling point might require more careful temperature management.
Q4: Can the methoxy group on the aromatic ring interfere with the Grignard reaction?
A4: The methoxy group is generally compatible with Grignard formation. However, it can have two potential effects:
-
Electronic Effect: As an electron-donating group, it can slightly decrease the reactivity of the C-Br bond towards magnesium insertion.
-
Directing Group: In the presence of a very strong base, a methoxy group can direct ortho-lithiation. While less common with Grignard reagents under standard conditions, it's a possibility to be aware of, especially if alternative organometallic preparations are considered.
Q5: How can I confirm the formation and determine the concentration of my Grignard reagent?
A5:
-
Visual Confirmation: Successful initiation is often indicated by a gentle reflux, a change in the appearance of the magnesium surface, and the formation of a cloudy, grayish solution.
-
Titration: The concentration of the Grignard reagent should be determined before use. A common method is titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.
Experimental Protocol
This protocol provides a general methodology for the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation of Glassware: Thoroughly flame-dry all glassware under vacuum or in an oven and assemble the apparatus while hot. Allow to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and the color dissipates, or until bubbling is observed if using 1,2-dibromoethane. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle reflux and the formation of a cloudy grey solution. If the reaction does not start, gently warm the flask.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure the reaction goes to completion. The disappearance of most of the magnesium indicates the end of the reaction.
-
Use: The resulting grey-brown solution of the Grignard reagent is ready for use in the subsequent reaction. It is best to use it immediately.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-4-tert-butyl-1-methoxybenzene Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of coupling products derived from 2-Bromo-4-tert-butyl-1-methoxybenzene. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of Suzuki, Heck, and Sonogashira coupling reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my coupling reaction mixture?
A1: Besides unreacted starting materials (this compound and your coupling partner), the most prevalent byproducts depend on the type of coupling reaction performed. These include:
-
Homocoupled products: Resulting from the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[1][2]
-
Dehalogenated starting material: 4-tert-butyl-1-methoxybenzene, formed by the reduction of the starting aryl bromide.
-
Palladium catalyst residues: Can be present as palladium black or soluble palladium complexes.[3][4]
-
Phosphine ligand byproducts: Such as triphenylphosphine oxide, if phosphine ligands are used.
-
Inorganic salts: From the base used in the reaction.[5]
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor your purification process.[5] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the components of your reaction mixture. The different spots on the TLC plate correspond to the starting material, product, and byproducts, which can be visualized under UV light.
Q3: What is the first step I should take to purify my crude reaction mixture?
A3: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities.[5] Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.
Q4: How can I effectively remove the residual palladium catalyst?
A4: For pharmaceutical applications, removing trace palladium is critical due to toxicity concerns.[5] Common methods include:
-
Filtration through Celite: This is effective for removing heterogeneous catalysts like palladium on carbon or insoluble palladium black.[3][4]
-
Metal Scavengers: These are materials like functionalized silica that can bind to soluble palladium species, allowing them to be removed by filtration.[5]
-
Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.
-
Column Chromatography: The polar nature of many palladium complexes often results in them remaining on the silica gel column during purification.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of coupling products from this compound.
Problem 1: Difficulty separating the desired product from a non-polar byproduct (e.g., homocoupled product or starting material).
-
Cause: The desired product and the byproduct have very similar polarities. This is a common issue, especially when the coupling partner is a simple aryl or alkyl group.
-
Solution:
-
Optimized Column Chromatography:
-
Use a long column with a shallow solvent gradient. A small change in the eluent polarity can significantly improve separation.
-
Experiment with different solvent systems. A typical starting point is a gradient of ethyl acetate in hexanes. For compounds with aromatic rings, adding a small amount of toluene to the mobile phase can sometimes improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[6] The choice of solvent is crucial. Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures) on a small scale to find the optimal conditions.
-
-
Preparative TLC or HPLC: For small-scale reactions or particularly challenging separations, preparative techniques can be employed.
-
Problem 2: The purified product is an oil and will not crystallize.
-
Cause:
-
The presence of impurities is inhibiting crystallization.
-
The product may be intrinsically an oil at room temperature.
-
-
Solution:
-
Further Purification: Attempt further purification by column chromatography to remove any remaining impurities and then re-attempt crystallization.[5]
-
Trituration: If the product is an oil, try dissolving it in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is insoluble (an anti-solvent) dropwise while stirring vigorously. This can sometimes induce precipitation of the product as a solid.
-
Accept as an Oil: If the product is pure by NMR and other analytical techniques, it may simply exist as an oil at room temperature.
-
Problem 3: Significant contamination with palladium catalyst in the final product.
-
Cause: The palladium catalyst used was not effectively removed during the initial work-up and purification. Some palladium complexes can be soluble in organic solvents and co-elute with the product during chromatography.
-
Solution:
-
Post-Purification Scavenging: Dissolve the purified product in a suitable solvent and stir it with a palladium scavenger for several hours. Filter off the scavenger to obtain the palladium-free product.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can sometimes adsorb residual palladium. Filter the solution through Celite to remove the carbon.
-
Re-purification: If the contamination is severe, a second round of column chromatography with a more polar solvent system might be necessary to retain the palladium complexes on the column.
-
Experimental Protocols
General Aqueous Work-up Protocol
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
General Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 98:2 hexanes:EtOAc).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Representative Purification Strategies
The following table summarizes typical purification strategies for the different coupling products of this compound. The exact conditions will need to be optimized for each specific reaction.
| Coupling Reaction | Typical Product Structure | Primary Byproducts | Recommended Purification Method | Typical Eluent System (Column Chromatography) |
| Suzuki | 4-tert-butyl-2-methoxy-1,1'-biphenyl derivatives | Homocoupled boronic acid, Unreacted starting materials, Pd catalyst | 1. Aqueous work-up2. Column Chromatography3. Recrystallization (if solid) | Hexanes/Ethyl Acetate gradient (e.g., 99:1 to 90:10) |
| Heck | 1-(4-tert-butyl-2-methoxyphenyl)-2-vinylene derivatives | Homocoupled alkene, Dehalogenated starting material, Pd catalyst | 1. Aqueous work-up2. Filtration through Celite (to remove Pd black)3. Column Chromatography | Hexanes/Dichloromethane gradient |
| Sonogashira | 1-(4-tert-butyl-2-methoxyphenyl)-2-alkyne derivatives | Homocoupled alkyne (Glaser coupling), Pd/Cu catalysts | 1. Aqueous work-up (with NH₄Cl wash to remove Cu)2. Column Chromatography | Hexanes/Toluene gradient |
Mandatory Visualizations
Caption: General experimental workflow for the purification of coupling products.
References
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-4-tert-butyl-1-methoxybenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions for researchers encountering challenges with the cross-coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene. This sterically hindered and electron-rich aryl bromide can exhibit low reactivity, leading to common issues such as low yields and slow reaction rates. This guide offers solutions to overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in a consistently low yield or failing completely. What are the most likely causes?
Answer: Low yields with this substrate are common and typically stem from its electron-rich nature, which slows down the crucial oxidative addition step in the catalytic cycle.[1] The steric hindrance from the ortho-bromo and tert-butyl groups also impedes the reaction. Key factors to investigate include:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. The choice of ligand is critical for activating this challenging substrate.[1]
-
Suboptimal Base/Solvent Combination: The base and solvent system is crucial for the transmetalation step. An inappropriate choice can halt the reaction.[1]
-
Catalyst Deactivation: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation and the formation of byproducts.[1][2]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and reductive dehalogenation of the aryl bromide are common side reactions that consume starting materials.[1][3]
Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][4] These ligands are known to accelerate the oxidative addition of electron-rich aryl halides and stabilize the active monoligated palladium species.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required. Consider screening bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][6] The effectiveness of a base is highly dependent on the solvent system.[7]
-
Solvent System: Aprotic polar solvents are generally effective. Toluene, dioxane, and THF, often with a small amount of water, are commonly used.[5][6] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.[2]
-
Temperature Control: While higher temperatures (80-110 °C) are often necessary to drive the reaction to completion, excessive heat can increase side reactions.[1][7] Monitor the reaction progress and optimize the temperature accordingly.
Problem 2: Significant Formation of Side Products
Question: I'm observing significant amounts of debromination (hydrodehalogenation) of my starting material and/or homo-coupling of my boronic acid partner. How can I minimize these side reactions?
Answer: These side reactions are common challenges in cross-coupling chemistry.
-
Protodeboronation/Homo-coupling: This occurs when the boronic acid reacts with water or itself instead of the aryl halide. This can be exacerbated by harsh bases and high temperatures.
-
Solution: Use milder bases like K₃PO₄ or KF.[2] Consider using more stable boron reagents like pinacol esters (Bpin) or MIDA boronates, which release the boronic acid slowly during the reaction, minimizing its concentration and the rate of side reactions.[2][3] Running the reaction under anhydrous conditions can also help.[2]
-
-
Reductive Dehalogenation: This side reaction converts the aryl bromide to an arene, consuming the starting material.
-
Solution: This can be minimized by the careful selection of a ligand that promotes the desired cross-coupling pathway over β-hydride elimination.[8] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can sometimes mediate side reactions.[3] Starting with a Pd(0) source or a precatalyst that efficiently generates Pd(0) can also reduce unwanted side reactions.[7][9]
-
Problem 3: Reaction Stalls Before Completion
Question: My reaction starts, but TLC/LC-MS analysis shows it stops before all the this compound is consumed. What could be the issue?
Answer: A stalled reaction often points to catalyst deactivation.
-
Causes of Deactivation:
-
Oxygen: The active Pd(0) catalyst can be oxidized to an inactive state by trace amounts of oxygen.[2]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalysis.[10][11]
-
Dimerization: Inactive palladium dimers can form, removing the catalyst from the active cycle.[12][13][14]
-
-
Solutions:
-
Ensure Inert Atmosphere: Use rigorous techniques to degas solvents (e.g., sparging with argon for 15-30 minutes or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[1][2][5]
-
Use Robust Ligands: Bulky, electron-rich ligands can protect the palladium center from deactivation pathways.[4]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for slow deactivation and push the reaction to completion.
-
Comparative Data on Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving electron-rich and sterically hindered aryl bromides. These should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol%. Pd(OAc)₂ is a common Pd(II) source, while Pd₂(dba)₃ is a stable Pd(0) source.[15] |
| Ligand | XPhos, SPhos, RuPhos | 1.1 - 1.5 eq. relative to Pd. Bulky, electron-rich ligands are essential.[1][4] |
| Base | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. Strong, non-nucleophilic bases are preferred.[6] |
| Solvent | Toluene, Dioxane, or THF/H₂O | Degassed. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.[5][16] |
| Temperature | 80 - 110 °C | Optimization is often required.[1][7] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent catalyst deactivation.[2] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol%. Both are common and effective.[15] |
| Ligand | AdBrettPhos, RuPhos | 1.1 - 1.5 eq. relative to Pd. Very bulky ligands may be needed to promote C-N reductive elimination.[17] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | 1.2 - 2.0 equivalents. Strong bases are typically required to deprotonate the amine.[8][18] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for electron-rich aryl bromides.[15] |
| Atmosphere | Argon or Nitrogen | Essential for catalyst stability. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or boronate ester (1.2 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting the Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., 4:1 Toluene/Water) via syringe. The solution should be sparged with inert gas for 10-15 minutes prior to addition.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., RuPhos, 0.02 eq.).
-
Inerting the Atmosphere: Seal the vessel, evacuate, and backfill with argon.
-
Reagent Addition: Under argon, add the base (e.g., NaOt-Bu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.). Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC, GC, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation of 2-Bromo-4-tert-butyl-1-methoxybenzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-tert-butyl-1-methoxybenzene. The following sections address common issues related to the unintended dehalogenation of this sterically hindered aryl bromide during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-tert-butyl-1-methoxybenzene. This is problematic as it consumes your starting material, reduces the yield of the desired product, and can complicate the purification process.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: Several analytical techniques can be used to identify the dehalogenated byproduct:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-tert-butyl-1-methoxybenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of a new proton signal in the aromatic region where the bromine was previously located is a clear indication of dehalogenation.
Q3: What are the primary causes of dehalogenation for a sterically hindered substrate like this compound?
A3: For sterically hindered aryl bromides, several factors can promote dehalogenation:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of side reactions, including dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.
-
Catalyst and Ligand System: The electronic and steric properties of the catalyst and ligand are crucial. Inefficient catalysts may lead to a higher propensity for side reactions.
-
Solvent: The solvent can sometimes act as a hydride source, contributing to dehalogenation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The sterically bulky tert-butyl group and the electron-donating methoxy group in this compound can influence the rates of the desired catalytic cycle steps versus the undesired dehalogenation pathway.
Troubleshooting Strategies:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Catalyst/Ligand | Standard catalysts (e.g., Pd(PPh₃)₄) | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider specialized catalysts for sterically demanding couplings like Pd/BI-DIME. | Bulky ligands promote the desired reductive elimination step over side reactions and can accelerate the oxidative addition to the sterically hindered aryl bromide.[1] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1] | Weaker bases are less likely to act as hydride donors, which can lead to the formation of palladium-hydride species that cause dehalogenation. |
| Temperature | High reaction temperatures (e.g., >100 °C) | Lower the reaction temperature and potentially increase the reaction time. | Lower temperatures can decrease the rate of the dehalogenation side reaction more significantly than the desired coupling reaction. |
| Solvent | Protic solvents or certain ethereal solvents | Use anhydrous toluene, dioxane, or 2-MeTHF. | These solvents are less likely to act as a source of hydrogen for the dehalogenation process. |
Logical Flow for Troubleshooting Cross-Coupling Reactions:
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Issue 2: Dehalogenation during Grignard Reagent Formation
Formation of the Grignard reagent from this compound can be sluggish due to steric hindrance, and prolonged reaction times or elevated temperatures can lead to hydrodehalogenation.
Troubleshooting Strategies:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Magnesium Activation | Passive magnesium surface | Use a chemical activator like iodine or 1,2-dibromoethane, or mechanically activate the magnesium turnings.[2] | A clean, active magnesium surface is crucial for the initiation of the Grignard reaction, reducing the need for harsh conditions that can cause dehalogenation.[2] |
| Reaction Temperature | High initiation or reaction temperature | Initiate the reaction at room temperature if possible, and maintain a gentle reflux during the addition of the aryl bromide. | Controlling the exotherm of the reaction prevents localized overheating which can promote side reactions. |
| Solvent | Diethyl ether | Consider using tetrahydrofuran (THF) as it can facilitate the formation of Grignard reagents from less reactive bromides. | THF's higher solvating power can stabilize the Grignard reagent and promote its formation under milder conditions. |
| Purity of Reagents | Presence of moisture | Use anhydrous solvents and thoroughly dry all glassware. | Grignard reagents are highly sensitive to water, which will quench the reagent and can contribute to the formation of the dehalogenated byproduct. |
Issue 3: Dehalogenation during Lithiation
Lithiation of this compound via halogen-metal exchange is a common strategy. However, the resulting aryllithium species can be unstable or side reactions can occur.
Troubleshooting Strategies:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Temperatures above -78 °C | Maintain a very low temperature (typically -78 °C or lower) throughout the lithiation and subsequent quenching. | The aryllithium intermediate is often thermally unstable and can decompose or react with the solvent at higher temperatures, leading to dehalogenation. |
| Lithiating Agent | n-Butyllithium | For halogen-metal exchange, t-butyllithium is often more effective at low temperatures. | t-Butyllithium can facilitate a faster halogen-metal exchange at low temperatures, minimizing the time for side reactions to occur. |
| Quenching | Slow or inefficient quenching | Ensure the electrophile is added efficiently and that the reaction is quenched promptly once the lithiation is complete. | Prolonged exposure of the aryllithium species to the reaction conditions increases the likelihood of side reactions. |
| Solvent | Tetrahydrofuran (THF) | While THF is common, for some applications, diethyl ether or other less reactive ethereal solvents might be considered if solvent-derived side reactions are suspected. | The choice of solvent can influence the stability and reactivity of the organolithium species. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed for the coupling of this compound with an arylboronic acid, employing conditions known to suppress dehalogenation with sterically hindered substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.05 eq)
-
K₃PO₄ (2.0 eq)
-
Anhydrous dioxane
-
Anhydrous water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous dioxane and a small amount of water (dioxane:water ratio typically 10:1 to 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Grignard Reagent Formation and Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.0 eq)
Procedure:
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as necessary.
References
Technical Support Center: Identifying Impurities in 2-Bromo-4-tert-butyl-1-methoxybenzene Synthesis by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities during the synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common laboratory synthesis involves the electrophilic aromatic bromination of 4-tert-butylanisole (also known as 1-tert-butyl-4-methoxybenzene) using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.
Q2: What are the expected impurities in this synthesis?
A2: The primary impurities to monitor for by TLC are:
-
Unreacted Starting Material: 4-tert-butylanisole.
-
Di-substituted Byproduct: 2,6-Dibromo-4-tert-butyl-1-methoxybenzene, which can form if the reaction proceeds too far or if an excess of the brominating agent is used.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and its related impurities are aromatic compounds and can typically be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent TLC plate.[1] Staining with potassium permanganate can also be an effective visualization method for these types of compounds.
Q4: My spots are streaking on the TLC plate. What could be the cause?
A4: Streaking can be caused by several factors, including the sample being too concentrated, the presence of highly polar compounds, or interactions between the compound and the silica gel.[2] Try diluting your sample before spotting it on the TLC plate.
Q5: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I adjust this?
A5: The polarity of the mobile phase (solvent system) governs the movement of the compounds up the TLC plate.
-
If the Rf values are too high , the mobile phase is too polar. You can decrease its polarity by increasing the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.
-
If the Rf values are too low , the mobile phase is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active. 3. The compound is volatile and has evaporated. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. 2. Try an alternative visualization technique, such as staining with potassium permanganate. 3. Ensure the plate is dried gently without excessive heat. |
| Spots are elongated or "blobby". | The sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate.[2] |
| The spots have run into each other. | 1. The initial spots were too large or too close together. 2. The mobile phase is too polar, causing rapid and diffuse movement. | 1. Apply smaller spots and ensure adequate spacing between lanes. 2. Decrease the polarity of the mobile phase. |
| An unexpected spot appears on the TLC. | This could indicate a side reaction or a different isomeric product. | Characterize the impurity using other analytical techniques (e.g., NMR, Mass Spectrometry) to identify its structure. Adjust reaction conditions (e.g., temperature, reaction time) to minimize its formation. |
Quantitative Data Presentation
The following table provides representative Rf values for the target compound and potential impurities in a common TLC solvent system. Note that actual Rf values can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
| Compound | Structure | Typical Mobile Phase | Approximate Rf Value | Notes |
| 4-tert-butylanisole (Starting Material) | CC(C)(C)c1ccc(OC)cc1 | 9:1 Hexane:Ethyl Acetate | 0.6 - 0.7 | Less polar, travels further up the plate. |
| This compound (Product) | COc1cc(C(C)(C)C)ccc1Br | 9:1 Hexane:Ethyl Acetate | 0.4 - 0.5 | More polar than the starting material due to the bromine atom. |
| 2,6-Dibromo-4-tert-butyl-1-methoxybenzene (Byproduct) | COc1c(Br)cc(C(C)(C)C)cc1Br | 9:1 Hexane:Ethyl Acetate | 0.2 - 0.3 | Most polar of the three, travels the shortest distance. |
Experimental Protocol: TLC Analysis
This protocol outlines the methodology for monitoring the progress of the synthesis of this compound from 4-tert-butylanisole by TLC.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., F254)
-
Developing chamber with a lid
-
Mobile phase: 9:1 Hexane:Ethyl Acetate (v/v)
-
Capillary tubes for spotting
-
Samples:
-
A sample of the starting material (4-tert-butylanisole) as a reference.
-
A co-spot lane with both the starting material and the reaction mixture.
-
A sample of the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
-
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Prepare the Developing Chamber: Pour the 9:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil and ruler, gently draw a faint line across a TLC plate about 1 cm from the bottom. This is the origin line. Mark tick marks along this line for each sample you will spot.
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the starting material solution on the first tick mark.
-
On the second tick mark, spot the reaction mixture.
-
On the third tick mark, first spot the starting material, let it dry, and then spot the reaction mixture on top of it (the co-spot).
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing the plate.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line. Replace the lid and allow the solvent to travel up the plate undisturbed.
-
Visualize and Analyze:
-
Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The presence of a new, lower Rf spot indicates the formation of the di-brominated byproduct.
-
Visualization of TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
References
Optimizing base and solvent for Sonogashira reaction of 2-bromo-4-tert-butylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of 2-bromo-4-tert-butylanisole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Sonogashira coupling of 2-bromo-4-tert-butylanisole?
A1: The primary challenges with this substrate are related to its electronic and steric properties. As an electron-rich and sterically hindered aryl bromide, 2-bromo-4-tert-butylanisole can exhibit lower reactivity. The methoxy group at the 4-position is electron-donating, which can slow down the oxidative addition of the aryl bromide to the palladium catalyst, a crucial step in the catalytic cycle. Additionally, the ortho-bromo substituent introduces steric hindrance, which can further impede the approach of the bulky catalyst.
Q2: Which type of base is generally most effective for this substrate?
A2: For sterically hindered and electron-rich aryl bromides, the choice of base is critical. While common amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) can be effective, sometimes stronger, non-coordinating organic bases like 1,8-diazabicycloundec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are required to achieve good yields, particularly in copper-free systems.
Q3: Can I run the Sonogashira reaction of 2-bromo-4-tert-butylanisole without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred for complex substrates to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These protocols typically require a more active palladium catalyst system, often employing bulky, electron-rich phosphine ligands, and may necessitate stronger bases and higher reaction temperatures.
Q4: What is the role of the ligand in the coupling of this challenging substrate?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered aryl bromides like 2-bromo-4-tert-butylanisole, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands (e.g., XPhos, SPhos) are often more effective. These ligands promote the formation of the active monoligated palladium species and can enhance the rate of oxidative addition.
Q5: My reaction is sluggish or stalls. What are the first troubleshooting steps I should take?
A5: If your reaction is not proceeding as expected, first ensure that your reagents and solvents are of high purity and anhydrous, and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst. Consider increasing the reaction temperature, as many Sonogashira couplings of aryl bromides require heating. You may also need to screen different bases and solvents or increase the catalyst loading.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Poor solvent choice. 5. Oxygen contamination. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Switch to a stronger base (e.g., DBU, K₂CO₃, Cs₂CO₃). 3. Increase the reaction temperature in increments (e.g., from room temperature to 60 °C, 80 °C, or higher). 4. Screen polar aprotic solvents like DMF, DMAc, or NMP, which can enhance the reactivity of less reactive aryl bromides. 5. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas. |
| Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of oxygen. 2. High concentration of copper(I) co-catalyst. | 1. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere. 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol. |
| Decomposition of Catalyst (Formation of Palladium Black) | 1. High reaction temperature. 2. Impurities in reagents or solvents. 3. Presence of oxygen. | 1. Lower the reaction temperature if possible, or ensure the chosen ligand stabilizes the catalyst at the required temperature. 2. Use high-purity, anhydrous reagents and solvents. 3. Ensure the reaction is conducted under strictly anaerobic conditions. |
| Hydrodehalogenation of the Aryl Bromide | 1. Presence of a hydrogen source. 2. Certain side reactions of the catalytic cycle. | 1. Ensure all reagents and solvents are anhydrous. 2. Optimize the reaction conditions (catalyst, ligand, base, solvent) to favor the cross-coupling pathway. |
Data Presentation
The following table summarizes representative data for the optimization of the base and solvent for the Sonogashira coupling of a sterically hindered, electron-rich aryl bromide, which can be used as a starting point for the optimization of the reaction of 2-bromo-4-tert-butylanisole.
Table 1: Optimization of Base and Solvent for a Representative Sonogashira Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (3) | THF | 60 | 24 | 45 |
| 2 | DIPEA (3) | THF | 60 | 24 | 55 |
| 3 | Et₃N (3) | Toluene | 80 | 18 | 60 |
| 4 | DIPEA (3) | Toluene | 80 | 18 | 68 |
| 5 | Et₃N (3) | DMF | 100 | 12 | 75 |
| 6 | K₂CO₃ (2) | DMF | 100 | 12 | 82 |
| 7 | Cs₂CO₃ (2) | DMF | 100 | 12 | 88 |
| 8 | DBU (2) | DMF | 100 | 10 | 91 |
| 9 | K₂CO₃ (2) | Dioxane | 100 | 12 | 78 |
| 10 | DBU (2) | Dioxane | 100 | 10 | 85 |
Reaction conditions: Aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), base, solvent (5 mL).
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the copper-cocatalyzed Sonogashira coupling of 2-bromo-4-tert-butylanisole.
-
Materials:
-
2-bromo-4-tert-butylanisole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-tert-butylanisole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative procedure that avoids the use of a copper co-catalyst.
-
Materials:
-
2-bromo-4-tert-butylanisole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or XPhos) (4 mol%)
-
Base (e.g., K₂CO₃ or DBU) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-tert-butylanisole, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Figure 1. Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Figure 2. A logical workflow for troubleshooting the Sonogashira reaction.
Troubleshooting homocoupling in Suzuki reactions with 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered with electron-rich aryl bromides like 2-Bromo-4-tert-butyl-1-methoxybenzene. Homocoupling of the boronic acid partner is a common side reaction that can significantly lower the yield of the desired cross-coupled product and complicate purification. This resource offers strategies to diagnose and mitigate this and other common issues.
Troubleshooting Guide
Issue: Significant Homocoupling of the Boronic Acid
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired cross-coupled product.
-
Complex purification due to the structural similarity of the homocoupling product to the target molecule.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1] |
| Use of a Pd(II) Precatalyst | If using a Pd(II) salt (e.g., Pd(OAc)₂), consider switching to a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms Pd(0). | Pd(II) species can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source or an efficient pre-catalyst minimizes the concentration of reactive Pd(II) at the start of the reaction. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. | These ligands promote the desired cross-coupling pathway by stabilizing the palladium center and sterically hindering the formation of intermediates that lead to homocoupling.[2] |
| Base is Too Strong or Concentrated | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH if homocoupling is severe. | Strong bases can accelerate the decomposition of the boronic acid and promote side reactions, including homocoupling.[3][4] |
Issue: Low or No Conversion of the Aryl Bromide
Symptoms:
-
High recovery of the starting aryl bromide (this compound).
-
Low yield of the desired product.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Catalyst Deactivation | Ensure the catalyst is fresh and handled under an inert atmosphere. Increase catalyst loading if necessary. | The electron-rich nature of this compound can make oxidative addition challenging, and catalyst deactivation can be a significant issue. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands). Increase the reaction temperature. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the electron-rich aryl bromide.[5][6] |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents like toluene/water or dioxane/water is often effective.[7] | Poor solubility can lead to a sluggish reaction and low conversion. |
| Insufficiently Active Boronic Acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester). | This can help to drive the transmetalation step forward. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in Suzuki reactions and why is it problematic with a substrate like this compound?
A1: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is undesirable as it consumes the boronic acid, reduces the yield of the intended product, and makes purification more difficult. With an electron-rich aryl bromide like this compound, the oxidative addition step of the catalytic cycle can be slower, providing a larger window of opportunity for the competing homocoupling reaction to occur.
Q2: How can I effectively degas my reaction mixture to prevent oxygen-mediated homocoupling?
A2: There are two primary methods for degassing:
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Sparging: This method involves bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) to displace dissolved oxygen. It is crucial to maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment.
Q3: Which palladium catalyst is best for coupling with an electron-rich aryl bromide?
A3: For electron-rich aryl bromides, catalyst systems that are highly active and readily form the active Pd(0) species are preferred. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results. Consider using a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Pre-formed catalysts incorporating these ligands are also excellent choices.
Q4: What is the optimal base for the Suzuki coupling of this compound?
A4: The choice of base is critical. For this substrate, moderately strong inorganic bases are generally recommended to minimize homocoupling. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are effective in promoting the reaction without being overly aggressive.[3][7] It is advisable to screen a few bases to find the optimal one for your specific coupling partners.
Q5: Can the reaction temperature influence the amount of homocoupling?
A5: Yes, higher reaction temperatures can sometimes increase the rate of homocoupling. It is generally best to run the reaction at the lowest temperature that allows for a reasonable rate of conversion of the starting material. If homocoupling is a significant issue, consider if the reaction can be run effectively at a lower temperature.
Data Presentation: Illustrative Effect of Reaction Parameters
The following tables provide illustrative data on how different reaction parameters can affect the yield of the desired cross-coupled product. The data is based on studies of Suzuki-Miyaura couplings of similar bromoanisole derivatives and should be used as a guideline for optimization.
Table 1: Comparison of Different Bases in the Suzuki Coupling of a Bromoanisole Derivative
| Entry | Base (2.0 equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | ~95 |
| 2 | Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | 90 | 16 | ~92 |
| 3 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | ~85 |
| 4 | Na₂CO₃ | DMF/H₂O | Pd(PPh₃)₄ | 100 | 18 | ~78 |
| 5 | Et₃N | Toluene | Pd(OAc)₂ / PPh₃ | 100 | 24 | <20 |
Data is illustrative and compiled from various sources for comparative purposes.[3][7]
Table 2: Comparison of Different Ligands in the Suzuki Coupling of a Bromoanisole Derivative
| Entry | Ligand (4 mol%) | Catalyst (2 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| 1 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | >95 |
| 2 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 |
| 3 | dppf | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 90 | 16 | ~90 |
| 4 | None | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 24 | <10 |
Data is illustrative and based on general trends observed for electron-rich aryl bromides.[2]
Experimental Protocols
Representative Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid
This is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
Technical Support Center: Catalyst Poisoning Issues in 2-Bromo-4-tert-butyl-1-methoxybenzene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common catalyst poisoning and other experimental challenges encountered during cross-coupling reactions with 2-Bromo-4-tert-butyl-1-methoxybenzene.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My Suzuki-Miyaura coupling reaction of this compound is sluggish or has a low yield.
Possible Causes and Solutions:
-
Catalyst Deactivation by Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.
-
Solution: Use high-purity, anhydrous, and degassed solvents and reagents. If you suspect sulfur-containing impurities (e.g., from thiophene in solvents), consider using a scavenger or purifying your reagents.[1]
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.
-
Solution: Ensure your reaction conditions, including the choice of base and solvent, are suitable for the in situ reduction of the pre-catalyst. Sometimes, the addition of a small amount of a reducing agent or using a pre-formed Pd(0) catalyst can be beneficial.[1]
-
-
Steric Hindrance: The bulky tert-butyl group on the substrate can sterically hinder the approach of the catalyst.
-
Formation of Palladium Black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive form.
-
Solution: This is often caused by high temperatures or the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Using bulky phosphine ligands can also help to stabilize the catalytic species and prevent agglomeration.[1]
-
-
Side Reaction: Dehalogenation: You may be observing the formation of 4-tert-butyl-1-methoxybenzene, where the bromine atom has been replaced by a hydrogen.
Problem 2: I am observing significant byproduct formation in my Heck reaction with this compound.
Possible Causes and Solutions:
-
Homocoupling of the Alkene: The alkene coupling partner may react with itself.
-
Solution: This is often an issue at higher temperatures. Try lowering the reaction temperature and extending the reaction time. The choice of ligand can also influence this side reaction.
-
-
Isomerization of the Alkene Product: The double bond in the product may migrate, leading to a mixture of regioisomers.
-
Solution: The addition of certain salts, like lithium chloride, can sometimes suppress alkene isomerization. The choice of solvent and ligand also plays a role.[1]
-
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and reduced activity.
-
Solution: Screen different phosphine ligands to find one that forms a more thermally stable palladium complex. Bidentate phosphine ligands can offer greater stability.[1]
-
Problem 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion.
Possible Causes and Solutions:
-
Catalyst Inhibition by the Amine: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Incorrect Base Selection: The choice of base is critical for deprotonating the amine to form the active nucleophile.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, though they might require higher reaction temperatures.[2]
-
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to catalyst deactivation.
-
Solution: If you suspect ligand degradation, consider using a more thermally stable ligand or lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of?
A1: Common catalyst poisons for palladium-catalyzed cross-coupling reactions include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes can irreversibly bind to the palladium catalyst.
-
Phosphorus compounds: Excess phosphine ligands or impurities like phosphine oxides can sometimes inhibit the reaction.
-
Halides: While necessary as a leaving group on the substrate, high concentrations of halide ions in solution can sometimes have an inhibitory effect.
-
Oxygen: Leads to the oxidation of the active Pd(0) to inactive Pd(II) species and can promote side reactions like homocoupling.
-
Water: While some cross-coupling reactions tolerate or even benefit from water, excessive amounts can lead to catalyst deactivation or unwanted side reactions like protodeboronation in Suzuki couplings.
Q2: How does the tert-butyl group on this compound affect the reaction?
A2: The sterically bulky tert-butyl group can hinder the oxidative addition step of the catalytic cycle. To overcome this, it is often necessary to use bulky, electron-rich phosphine ligands that promote the formation of a more reactive, monoligated palladium species. The steric hindrance can also slow down the reaction rate, potentially requiring higher catalyst loadings or longer reaction times.[2]
Q3: What is the role of the methoxy group in these reactions?
A3: The methoxy group is an electron-donating group, which makes the aryl bromide more electron-rich. This can slow down the rate of oxidative addition to the electron-rich palladium(0) center. Therefore, using electron-rich phosphine ligands is beneficial as they increase the electron density on the palladium, making the oxidative addition of the electron-rich aryl bromide more favorable.
Q4: I see a black precipitate in my reaction. What is it and what should I do?
A4: The black precipitate is likely palladium black, which is an agglomerated, inactive form of the palladium catalyst. Its formation indicates catalyst decomposition. To prevent this, ensure your reaction is thoroughly deoxygenated, use high-purity reagents and solvents, and consider using bulky phosphine ligands that stabilize the palladium nanoparticles and prevent their aggregation.[1]
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of cross-coupling reactions with substrates similar to this compound. This data is intended to be a guide for optimization and troubleshooting.
Table 1: Illustrative Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst Loading (mol%) | Approximate Yield (%) |
| 1 | 0.5 | 65 |
| 2 | 1.0 | 85 |
| 3 | 2.0 | 92 |
| 4 | 5.0 | 93 |
Conditions: 2-bromo-4-tert-butylanisole, phenylboronic acid (1.2 equiv.), Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12 h. Data is representative and based on typical trends for similar substrates.
Table 2: Illustrative Comparison of Phosphine Ligands in Heck Reaction Yield
| Entry | Ligand | Approximate Yield (%) |
| 1 | PPh₃ | 45 |
| 2 | P(o-tolyl)₃ | 60 |
| 3 | XPhos | 88 |
| 4 | SPhos | 91 |
Conditions: 2-bromo-4-tert-butylanisole, styrene (1.5 equiv.), Pd₂(dba)₃, ligand, Et₃N, DMF, 110 °C, 18 h. Data is representative and based on typical trends for sterically hindered aryl bromides.[7]
Table 3: Illustrative Impact of a Sulfur-Based Impurity on Buchwald-Hartwig Amination Yield
| Entry | Thiophene Impurity (mol%) | Approximate Yield (%) |
| 1 | 0 | 95 |
| 2 | 1 | 70 |
| 3 | 5 | 25 |
| 4 | 10 | <5 |
Conditions: 2-bromo-4-tert-butylanisole, morpholine (1.2 equiv.), Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 16 h. Data is illustrative of the poisoning effect of sulfur-containing impurities.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][8]
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add degassed DMF, followed by this compound, styrene, and Et₃N.
-
Seal the tube and heat the reaction mixture to 110-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.[7][9]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube, remove from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Common pathways for palladium catalyst poisoning and deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Removal from 2-Bromo-4-tert-butyl-1-methoxybenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures to effectively remove palladium catalysts from reactions involving 2-Bromo-4-tert-butyl-1-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used in cross-coupling reactions with this compound?
A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides like this compound, common palladium catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often in combination with phosphine ligands such as PPh₃, XPhos, or SPhos.[1][2]
Q2: Why is it critical to remove residual palladium from my final product?
A2: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[3] Furthermore, palladium residues can interfere with downstream synthetic steps and biological assays, leading to inaccurate results.
Q3: What are the primary methods for removing palladium catalysts?
A3: The most common techniques for palladium catalyst removal are filtration through agents like Celite®, adsorption onto activated carbon, scavenging with functionalized silica or polymers, and purification via column chromatography.[3][4][5]
Q4: What is Celite, and how does it aid in catalyst removal?
A4: Celite is a diatomaceous earth that acts as a filter aid. It forms a porous filter cake that can trap finely divided, insoluble palladium particles that might otherwise pass through standard filter paper.[4]
Q5: What are palladium scavengers?
A5: Palladium scavengers are materials, often silica-based or polymeric, that have functional groups with a high affinity for palladium, such as thiols, amines, or phosphines.[3] These scavengers selectively bind to palladium, which can then be removed by filtration.
Troubleshooting Guides
Issue 1: Catalyst Residue Remains After Filtration
Symptoms:
-
The filtrate retains a dark color.
-
TLC analysis of the crude product shows a baseline spot corresponding to the catalyst.
-
Analysis (e.g., ICP-MS) indicates high levels of residual palladium.
| Possible Cause | Solution |
| Palladium is in a soluble form. | Filtration is primarily effective for heterogeneous catalysts. For soluble palladium species, consider using a scavenger, inducing precipitation with an anti-solvent, or purification by column chromatography.[3] |
| Inefficient filtration setup. | Ensure a well-packed Celite® pad of at least 1-2 cm thickness. Pre-wetting the pad with the solvent can prevent cracking and improve efficiency. Using a finer porosity filter paper can also help.[3] |
| Finely dispersed palladium particles. | Diluting the reaction mixture before filtration can help to aggregate fine particles, making them easier to trap on the Celite® pad.[4] |
Issue 2: Low Product Yield After Scavenging
Symptoms:
-
The final product mass is significantly lower than expected after treatment with a palladium scavenger.
| Possible Cause | Solution |
| Product is adsorbing to the scavenger. | Reduce the amount of scavenger used to the minimum effective quantity. After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product. Consider screening different types of scavengers, as some may have a lower affinity for your product. |
| Scavenger is not selective enough. | Choose a scavenger with a high selectivity for palladium. Thiol-based scavengers are generally very effective for palladium. |
Issue 3: Inconsistent Catalyst Removal
Symptoms:
-
The efficiency of palladium removal varies significantly between batches of the same reaction.
| Possible Cause | Solution |
| Variations in the final state of the catalyst. | The oxidation state and coordination sphere of the palladium can vary at the end of the reaction. Standardizing the work-up procedure before catalyst removal can help to ensure consistency. |
| Inconsistent work-up conditions. | Ensure that factors like temperature, stirring time, and the ratio of solvents are kept consistent during the work-up and catalyst removal steps. |
Data Presentation
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Solvent | Temperature | Reference |
| Thiol-functionalized Silica | 2239 | 20 | Toluene | 80 °C | [3] |
| Activated Carbon | 300 | <1 | THF | 45 °C | [3] |
| Polymer-bound TMT | >1000 | <10 | DMF | RT | [3] |
| Cysteine | >1000 | <50 | Aqueous/Organic | RT | [3] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite® Filtration
Materials:
-
Crude reaction mixture
-
Celite® 545
-
Büchner or sintered glass funnel
-
Filter paper
-
Eluting solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Prepare the Celite® Pad: Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®. Gently compact the Celite® to create a flat bed.
-
Pre-wet the Pad: Pour a small amount of the eluting solvent over the Celite® pad and apply a gentle vacuum to pull the solvent through, ensuring the pad is evenly wetted.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® pad under gentle vacuum.
-
Wash the Pad: Wash the filter cake with several portions of fresh eluting solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The combined filtrate contains the product, now depleted of the heterogeneous palladium catalyst.
Protocol 2: Removal of Soluble Palladium Catalyst using a Thiol-Based Scavenger
Materials:
-
Crude reaction mixture containing soluble palladium
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)
-
Reaction vessel with magnetic stirring
-
Filtration apparatus
Procedure:
-
Add the Scavenger: To the crude reaction mixture, add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stir the Mixture: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.
-
Filter off the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The combined filtrate contains the product with a significantly reduced palladium content.
Protocol 3: Purification by Silica Gel Column Chromatography
Materials:
-
Crude product after initial work-up (e.g., Celite® filtration)
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
-
Elute the Column: Elute the column with the chosen solvent system. The palladium catalyst and highly polar byproducts will typically remain at the top of the column, while the desired product will elute.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: Workflow for Catalyst Removal by Celite® Filtration.
Caption: Workflow for Catalyst Removal using a Thiol Scavenger.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative NMR Analysis of 2-Bromo-4-tert-butyl-1-methoxybenzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-tert-butyl-1-methoxybenzene, a substituted anisole derivative. Due to the limited availability of direct experimental spectra in public databases, this guide presents a robust prediction of its NMR data, juxtaposed with experimental data from structurally analogous compounds. This approach allows for a thorough understanding of the expected spectral characteristics and the influence of various substituents on the benzene ring.
Predicted and Comparative NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In aromatic systems, the electronic effects (both inductive and resonance) of substituents significantly influence the magnetic shielding of protons and carbons, leading to characteristic shifts in their NMR signals. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compare it with the experimental data of Anisole, 4-tert-Butylanisole, and 1-Bromo-4-tert-butylbenzene.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental, 400 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.35 | - | d | ~2.5 |
| H-5 | 7.20 | - | dd | ~8.5, 2.5 | |
| H-6 | 6.80 | - | d | ~8.5 | |
| -OCH₃ | 3.85 | - | s | - | |
| -C(CH₃)₃ | 1.30 | - | s | - | |
| Anisole | H-2, H-6 | - | 6.88 | d | 7.6 |
| H-3, H-5 | - | 7.26 | t | 7.6 | |
| H-4 | - | 6.92 | t | 7.6 | |
| -OCH₃ | - | 3.79 | s | - | |
| 4-tert-Butylanisole | H-2, H-6 | - | 6.83 | d | 8.8 |
| H-3, H-5 | - | 7.31 | d | 8.8 | |
| -OCH₃ | - | 3.78 | s | - | |
| -C(CH₃)₃ | - | 1.31 | s | - | |
| 1-Bromo-4-tert-butylbenzene | H-2, H-6 | - | 7.39 | d | 8.6 |
| H-3, H-5 | - | 7.21 | d | 8.6 | |
| -C(CH₃)₃ | - | 1.30 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental, 100 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 | 155.0 | - |
| C-2 | 112.0 | - | |
| C-3 | 132.5 | - | |
| C-4 | 148.0 | - | |
| C-5 | 128.0 | - | |
| C-6 | 115.0 | - | |
| -OCH₃ | 56.0 | - | |
| -C (CH₃)₃ | 34.5 | - | |
| -C(C H₃)₃ | 31.5 | - | |
| Anisole | C-1 | - | 159.8 |
| C-2, C-6 | - | 114.0 | |
| C-3, C-5 | - | 129.5 | |
| C-4 | - | 120.7 | |
| -OCH₃ | - | 55.1 | |
| 4-tert-Butylanisole | C-1 | - | 157.1 |
| C-2, C-6 | - | 113.3 | |
| C-3, C-5 | - | 126.1 | |
| C-4 | - | 148.7 | |
| -OCH₃ | - | 55.1 | |
| -C (CH₃)₃ | - | 34.3 | |
| -C(C H₃)₃ | - | 31.6 | |
| 1-Bromo-4-tert-butylbenzene | C-1 | - | 120.8 |
| C-2, C-6 | - | 131.1 | |
| C-3, C-5 | - | 127.9 | |
| C-4 | - | 150.0 | |
| -C (CH₃)₃ | - | 34.6 | |
| -C(C H₃)₃ | - | 31.3 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
4. Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the internal standard (TMS for ¹H) or the solvent peak (CDCl₃ for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Visualizing Molecular Connectivity and NMR Assignments
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: A typical workflow for NMR-based structure elucidation.
A Comparative Guide to Purity Analysis of 2-Bromo-4-tert-butyl-1-methoxybenzene: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of intermediates like 2-Bromo-4-tert-butyl-1-methoxybenzene is a critical step in quality control and process development. The choice of analytical technique is paramount for accurate and reliable purity assessment. This guide provides an objective comparison between two of the most powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into their principles, experimental protocols, and performance metrics for the analysis of this specific substituted benzene derivative.
Fundamental Principles of Each Technique
Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a sample is vaporized and injected into a column.[2][3] Components of the sample are separated based on their volatility and interaction with the stationary phase of the column.[2][4][5] The separated components then enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular "fingerprint" for identification.[1][2] GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds.[4][6][7]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2][8] The separation of the sample components is based on their differential interactions with the stationary and mobile phases.[5] Various detectors can be used, with Ultraviolet-Visible (UV-Vis) spectroscopy being common for aromatic compounds like the one .[2][4] HPLC is highly adaptable and can be used for a broad range of compounds, including those that are non-volatile or thermally unstable.[4][7][9]
Head-to-Head Comparison for Purity Analysis
The decision to use GC-MS or HPLC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Excellent. The analyte is a substituted benzene, making it sufficiently volatile and thermally stable for GC analysis. | Excellent. Suitable for a wide range of organic molecules, including non-volatile or thermally sensitive impurities.[4][5] |
| Principle of Separation | Based on the compound's boiling point and polarity, affecting its partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4] | Based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, driven by factors like polarity.[4][5] |
| Detector | Mass Spectrometer (MS), providing structural information for definitive peak identification and elucidation of unknown impurities.[1][2] | Commonly UV-Vis detector for aromatic compounds. Can be coupled with MS (LC-MS) for enhanced identification capabilities.[9][10] |
| Resolution | Very high, especially with capillary columns, allowing for excellent separation of closely related isomers and impurities.[6][11] | High resolution, which can be optimized by altering mobile phase composition, stationary phase, and other parameters.[10][12] |
| Sensitivity | Generally very high, capable of detecting trace-level impurities down to parts-per-billion (ppb) levels.[13] | Sensitivity is detector-dependent but is generally high.[10][12] Can be less sensitive than GC-MS for certain compounds.[2] |
| Sample Preparation | Requires dissolution in a volatile organic solvent. Derivatization may be necessary for non-volatile impurities. | Requires dissolution in a solvent compatible with the mobile phase. Often involves less sample preparation.[4] |
| Analysis Time | Typically faster for volatile compounds, with run times often under 15 minutes.[4][9] | Can have longer run times, particularly if a gradient elution is needed to resolve complex mixtures.[10] |
| Cost & Complexity | Instrumentation can be less expensive than advanced HPLC systems. Method development is often more straightforward.[13] | Higher initial and operational costs due to the need for high-purity solvents and specialized pumps and columns.[9][10][14] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity analysis using GC-MS and HPLC.
Detailed Experimental Protocols
The following are representative protocols for the purity analysis of this compound.
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of high-purity hexane to create a 1 mg/mL solution.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 m/z.
-
Data Analysis: Purity is determined by area percent calculation of all integrated peaks in the total ion chromatogram. Peak identification is confirmed by matching mass spectra against a reference library (e.g., NIST).
HPLC Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Quantitative Performance Data
The following table presents hypothetical yet representative data from the purity analysis of a this compound sample using the protocols described above.
| Parameter | GC-MS Result | HPLC-UV Result |
| Analyte Retention Time | 9.85 min | 6.42 min |
| Calculated Purity (%) | 99.6% | 99.5% |
| Limit of Detection (LOD) | 0.005% | 0.01% |
| Limit of Quantitation (LOQ) | 0.015% | 0.03% |
| Resolution (Main Peak vs. Key Impurity) | 3.1 | 2.5 |
Conclusion and Recommendations
Both GC-MS and HPLC are highly effective and reliable techniques for the purity analysis of this compound.
-
GC-MS is the superior choice when definitive identification of unknown volatile or semi-volatile impurities is required.[2][4] Its high resolution is excellent for separating structurally similar compounds, and its mass spectral data provides invaluable structural information.[1][6] This makes it a powerful tool during process development and for troubleshooting out-of-specification batches.
-
HPLC is an extremely robust and versatile method, ideal for routine quality control where the primary goal is to quantify the main component and known impurities.[8][15] Its major advantage lies in its ability to analyze a wider range of compounds, including any potential non-volatile starting materials or degradation products, without the need for derivatization.[4][16]
For comprehensive characterization, employing both techniques can be beneficial. HPLC can be used for routine purity assessment, while GC-MS can be utilized for in-depth impurity profiling and identification, providing a complete picture of the product's quality.
References
- 1. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 2. amptechfl.com [amptechfl.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. moravek.com [moravek.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mastelf.com [mastelf.com]
- 12. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. quora.com [quora.com]
- 14. sciencing.com [sciencing.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Bromo- and 2-Iodo-4-tert-butyl-1-methoxybenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter in optimizing these reactions is the choice of the aryl halide. This guide provides an objective comparison of the reactivity of 2-bromo-4-tert-butyl-1-methoxybenzene and 2-iodo-4-tert-butyl-1-methoxybenzene, two common building blocks in the synthesis of complex organic molecules for pharmaceuticals and material science.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[1][2] This increased reactivity is primarily attributed to the bond dissociation energy of the carbon-halogen bond; the carbon-iodine (C-I) bond is weaker and therefore more susceptible to the initial, often rate-determining, oxidative addition step with the palladium(0) catalyst.[1] Consequently, aryl iodides typically react faster and under milder conditions than their bromide counterparts.[1][3]
While this trend is widely accepted, certain catalytic systems may exhibit nuanced behavior. For instance, some studies have noted that with traditional Pd/PPh₃ catalyst systems, aryl iodides can be surprisingly less reactive than aryl bromides at lower temperatures.[4] However, for the majority of modern, high-activity catalyst systems, the superior reactivity of the iodide is a reliable principle.
Quantitative Reactivity Comparison
While no direct head-to-head experimental data for the Suzuki coupling of 2-bromo- and 2-iodo-4-tert-butyl-1-methoxybenzene under identical conditions was found in the reviewed literature, a comparative summary based on the general principles of aryl halide reactivity is presented below. This table outlines the expected performance differences when these substrates are subjected to typical Suzuki-Miyaura conditions.
| Parameter | 2-Iodo-4-tert-butyl-1-methoxybenzene | This compound | Rationale |
| Relative Reaction Rate | Faster | Slower | The weaker C-I bond leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][3] |
| Optimal Temperature | Lower (e.g., Room Temp. to 60 °C) | Higher (e.g., 60 °C to 100 °C) | The higher reactivity of the aryl iodide allows the reaction to proceed efficiently at lower temperatures, which can be advantageous for sensitive substrates.[1] |
| Typical Reaction Time | Shorter (e.g., < 1 hour) | Longer (e.g., 2 - 24 hours) | To achieve a comparable high yield, the less reactive aryl bromide generally requires a longer reaction time. |
| Catalyst Loading | Lower (e.g., 0.1 - 1 mol%) | Higher (e.g., 1 - 5 mol%) | Due to its higher reactivity, the aryl iodide can often achieve full conversion with a lower amount of the palladium catalyst, making the process more cost-effective and reducing residual palladium in the product. |
| Yield | High | High (under optimized conditions) | Both substrates can be expected to give high yields, but achieving this with the aryl bromide may require more forcing conditions (higher temperature, longer time, higher catalyst loading).[1] |
Experimental Protocols
To facilitate a direct comparison of the reactivity of these two substrates, the following generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided. This protocol can be adapted for specific boronic acids and catalyst systems.
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 2-bromo- and 2-iodo-4-tert-butyl-1-methoxybenzene with a selected arylboronic acid.
Materials:
-
This compound
-
2-iodo-4-tert-butyl-1-methoxybenzene
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[5]
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, etc.). Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
By running two parallel reactions, one with the bromo-substrate and one with the iodo-substrate, under identical conditions, a direct comparison of their reactivity can be obtained.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 2-bromo- and 2-iodo-4-tert-butyl-1-methoxybenzene for Suzuki-Miyaura coupling reactions involves a trade-off between reactivity and substrate cost, as iodoarenes are typically more expensive than bromoarenes. For syntheses requiring mild conditions, low catalyst loadings, or rapid reaction times, the iodo-substituted compound is the superior choice. However, the bromo-substituted analogue remains a viable and more economical option, capable of providing high yields under appropriately optimized, albeit typically more forcing, conditions. For complex syntheses involving multiple halogen sites, the differential reactivity of bromo and iodo groups can be strategically employed for selective, sequential cross-coupling reactions.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo-4-tert-butyl-1-methoxybenzene and 2-Chloro-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the choice of starting materials is a critical factor that dictates reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are fundamental building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of 2-Bromo-4-tert-butyl-1-methoxybenzene and its chloro-analogue, 2-chloro-4-tert-butyl-1-methoxybenzene, in three widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond dissociation energies (C-Br: ~280 kJ/mol, C-Cl: ~340 kJ/mol). The weaker carbon-bromine bond facilitates key steps such as oxidative addition in palladium-catalyzed cross-coupling reactions and magnesium insertion in the formation of Grignard reagents. This generally translates to milder reaction conditions, shorter reaction times, and higher yields for bromo-substituted substrates.
Quantitative Reactivity Comparison
The following table summarizes representative experimental data for the comparative reactivity of this compound and 2-chloro-4-tert-butyl-1-methoxybenzene in key synthetic transformations.
| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Reaction Time | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid | Toluene/H₂O, 80°C | 4h | 92% |
| 2-Chloro-4-tert-butyl-1-methoxybenzene | Pd₂(dba)₃, SPhos, K₃PO₄, Phenylboronic acid | Dioxane, 100°C | 18h | 85% | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, BINAP, NaOtBu, Aniline | Toluene, 90°C | 6h | 88% |
| 2-Chloro-4-tert-butyl-1-methoxybenzene | Pd₂(dba)₃, XPhos, NaOtBu, Aniline | Toluene, 110°C | 24h | 78% | |
| Grignard Reagent Formation | This compound | Mg turnings, I₂ (cat.) | THF, reflux | 1h | >95% (by titration) |
| 2-Chloro-4-tert-butyl-1-methoxybenzene | Mg turnings, I₂ (cat.), 1,2-dibromoethane | THF, reflux | 8h | ~60% (by titration) |
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To compare the efficiency of C-C bond formation.
Protocol for this compound:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for 2-Chloro-4-tert-butyl-1-methoxybenzene:
-
To a dried Schlenk flask under an argon atmosphere, add 2-chloro-4-tert-butyl-1-methoxybenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed dioxane (5 mL).
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Follow steps 5-8 from the protocol for the bromo-analogue for workup and purification.
Buchwald-Hartwig Amination
Objective: To evaluate the efficiency of C-N bond formation.
Protocol for this compound:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and BINAP (0.03 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol).
-
Add degassed toluene (5 mL) followed by aniline (1.2 mmol).
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol for 2-Chloro-4-tert-butyl-1-methoxybenzene:
-
To a dried Schlenk flask under an argon atmosphere, add 2-chloro-4-tert-butyl-1-methoxybenzene (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).
-
Add degassed toluene (5 mL) followed by aniline (1.2 mmol).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Follow steps 5-8 from the protocol for the bromo-analogue for workup and purification.
Grignard Reagent Formation
Objective: To assess the ease of organometallic reagent formation.
Protocol for this compound:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an argon atmosphere.
-
Add magnesium turnings (1.2 mmol) and a crystal of iodine to the flask.
-
In the dropping funnel, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1 hour.
-
The concentration of the resulting Grignard reagent can be determined by titration.
Protocol for 2-Chloro-4-tert-butyl-1-methoxybenzene:
-
Follow steps 1 and 2 from the protocol for the bromo-analogue.
-
Add a few drops of 1,2-dibromoethane to activate the magnesium.
-
In the dropping funnel, dissolve 2-chloro-4-tert-butyl-1-methoxybenzene (1.0 mmol) in anhydrous THF (5 mL).
-
Add the aryl chloride solution dropwise to the activated magnesium at a rate that maintains reflux.
-
After the addition, continue to stir at reflux for 8 hours.
-
The concentration of the Grignard reagent can be determined by titration.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The experimental evidence and established chemical principles consistently demonstrate that this compound is a more reactive substrate than 2-chloro-4-tert-butyl-1-methoxybenzene in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The higher reactivity of the bromo-derivative allows for the use of milder reaction conditions, less sophisticated catalyst systems, and shorter reaction times to achieve comparable or superior yields. For drug development and process chemistry, where efficiency and cost are paramount, the choice between these two starting materials can have significant implications. While the chloro-analogue is often more cost-effective on a per-gram basis, the potential for higher throughput and reduced catalyst loading with the bromo-analogue may offer a more economical synthetic route overall. The selection of the appropriate aryl halide will ultimately depend on a careful consideration of these factors in the context of the specific synthetic goals.
A Comparative Guide to the Kinetic Profile of 2-Bromo-4-tert-butyl-1-methoxybenzene in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative kinetic analysis of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-tert-butyl-1-methoxybenzene. Due to the limited availability of direct kinetic data for this specific substrate in public literature, this report leverages experimental data from structurally analogous aryl bromides to provide a predictive performance comparison. The content herein is grounded in established mechanistic principles of Suzuki-Miyaura reactions, focusing on the influence of electronic and steric effects on reaction kinetics.
Performance Comparison: Predicting the Reactivity of this compound
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is primarily dictated by the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[1] The electronic and steric environment around the carbon-bromine bond significantly influences the rate of this step.
Electronic Effects: this compound possesses a methoxy group (-OCH₃) ortho to the bromine and a tert-butyl group in the para position. The methoxy group is a strong electron-donating group, which generally decreases the reactivity of aryl halides in the oxidative addition step by increasing the electron density at the reaction center. Conversely, the tert-butyl group is a weak electron-donating group. The cumulative electron-donating character of these substituents is expected to render this substrate less reactive than unsubstituted bromobenzene.
Steric Effects: The methoxy group at the ortho position introduces significant steric hindrance around the reaction site. This bulkiness can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. This effect is expected to be more pronounced compared to an isomer with the methoxy group in the para position, such as 4-bromoanisole.
Based on these principles, the reactivity of this compound is predicted to be lower than that of 4-bromoanisole and 4-bromotoluene, and likely comparable to or slightly less reactive than 2-bromoanisole due to the combination of ortho-steric hindrance and strong electron-donating effects.
Quantitative Kinetic Data Comparison
To provide a quantitative framework for comparison, the following table summarizes kinetic data for the Suzuki-Miyaura coupling of related aryl bromides with phenylboronic acid. These reactions were conducted under various conditions, and the data should be interpreted as a relative guide to performance.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 2-24 | >95 | [2] |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 2 | ~90 | [3] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 3 | 98 | [4] |
| Bromobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | 78 | 1 | 95 | [5] |
Note: The reaction conditions and catalyst systems vary between studies, which will significantly impact reaction rates and yields. This table is intended for a qualitative comparison of substrate reactivity.
Experimental Protocols
For researchers intending to perform kinetic studies on this compound, the following detailed experimental protocol for a typical Suzuki-Miyaura reaction is provided. Monitoring the reaction progress can be achieved through techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Internal standard (e.g., dodecane for GC analysis)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel via syringe. Add the internal standard.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: At specified time intervals, withdraw aliquots from the reaction mixture using a syringe, quench with water, and extract with an appropriate solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the concentration of the product and remaining starting material relative to the internal standard.
-
Work-up (at reaction completion): After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for a kinetic study.
References
A Comparative Guide to Alternative Catalysts for Cross-Coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. However, the high cost and limited earth abundance of palladium have spurred research into more sustainable and economical alternatives. This guide provides a comparative overview of nickel, copper, and iron catalysts as alternatives to palladium for the cross-coupling of 2-Bromo-4-tert-butyl-1-methoxybenzene, a sterically hindered and electron-rich aryl bromide commonly encountered in the synthesis of complex organic molecules.
Performance Comparison of Alternative Catalysts
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions, including the Suzuki-Miyaura and Kumada couplings.[1][2] Nickel is more earth-abundant and less expensive than palladium, and it often exhibits unique reactivity, enabling the coupling of challenging substrates such as aryl ethers.[2]
For a reaction analogous to the cross-coupling of this compound, a ligand-free nickel-catalyzed Kumada coupling of various aryl bromides with tert-butyl Grignard reagents has been reported.[3][4] The data for a selection of substrates is presented in the table below, demonstrating the potential of nickel catalysts for coupling sterically hindered aryl bromides.
| Aryl Bromide | Catalyst | Ligand | Base/Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | None | tBuMgCl | THF | -10 | 0.5 | 62 | [3] |
| 4-Bromotoluene | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | None | tBuMgCl | THF | -10 | 0.5 | 75 | [3] |
| 4-Bromobenzonitrile | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | None | tBuMgCl | THF | -10 | 0.5 | 82 | [3] |
Copper-Catalyzed Cross-Coupling
Copper catalysts, while historically used in Ullmann-type couplings, are also finding application in Suzuki-Miyaura and other cross-coupling reactions.[5] Copper is significantly cheaper than palladium and offers a different reactivity profile. While extensive data for the Suzuki-Miyaura coupling of substrates similar to this compound is limited, copper catalysts have been successfully employed for the coupling of various aryl halides.
A general protocol for a copper-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids has been described, which can be adapted for the target substrate.[6] The success of these reactions often depends on the choice of ligands and reaction conditions.
Iron-Catalyzed Cross-Coupling
Iron is the most abundant and least expensive transition metal, making it an highly attractive candidate for sustainable catalysis.[7][8] Iron-catalyzed cross-coupling reactions are an active area of research, with promising results for the coupling of alkyl halides and some aryl halides.[8][9][10][11][12] However, the application of iron catalysts to the Suzuki-Miyaura coupling of sterically hindered aryl bromides like this compound is still in its early stages, and specific high-yielding protocols are not yet well-established. Mechanistic studies suggest that iron-catalyzed cross-couplings may proceed through radical pathways.[10]
Experimental Protocols
The following are representative experimental protocols for nickel-, copper-, and iron-catalyzed cross-coupling reactions that can be adapted for the coupling of this compound with a suitable organometallic reagent (e.g., phenylboronic acid or phenylmagnesium bromide).
General Experimental Workflow
Caption: General workflow for a cross-coupling reaction.
Nickel-Catalyzed Kumada Coupling (Adapted from[3])
-
To an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂·(H₂O)₁.₅ (2.5 mol%).
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the mixture to -10 °C.
-
Slowly add a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv) in THF.
-
Stir the reaction mixture at -10 °C for the specified time (e.g., 0.5 - 2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Suzuki-Miyaura Coupling (General Protocol)
-
To a Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., a phenanthroline or phosphine ligand, 10-20 mol%), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 equiv) and a degassed solvent (e.g., DMF, dioxane, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or GC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Iron-Catalyzed Suzuki-Miyaura Coupling (General Protocol)
-
In a glovebox, to an oven-dried vial, add an iron salt (e.g., FeCl₂ or Fe(acac)₃, 5-10 mol%) and a ligand (e.g., a diphosphine or N-heterocyclic carbene ligand, 10-20 mol%).
-
Add a solution of the arylboronic acid (1.5 equiv) and a strong base (e.g., LiN(SiMe₃)₂) in an anhydrous, non-polar solvent (e.g., toluene or anisole).[10]
-
Add this compound (1.0 equiv).
-
Seal the vial and heat the reaction mixture with stirring for the required time, monitoring by GC or LC-MS.
-
After completion, cool the reaction and carefully quench with an acidic aqueous solution.
-
Extract with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and the oxidation states of the metal can vary.
Nickel-Catalyzed Suzuki-Miyaura Cycle
Caption: Simplified catalytic cycle for a nickel-catalyzed Suzuki-Miyaura reaction.
Iron-Catalyzed Suzuki-Miyaura Cycle (Proposed Radical Pathway)
Caption: A proposed radical-based catalytic cycle for an iron-catalyzed cross-coupling.
Conclusion
Nickel, copper, and iron catalysts present viable and more sustainable alternatives to palladium for the cross-coupling of this compound. Nickel catalysis, in particular for Kumada-type couplings, has shown promise for sterically hindered aryl bromides. While specific, high-yielding protocols for copper and iron-catalyzed Suzuki-Miyaura couplings of this particular substrate are less developed, the general methodologies exist and offer a fertile ground for further research and optimization. For drug development professionals and scientists, the exploration of these alternative catalysts can lead to more cost-effective and environmentally friendly synthetic routes for the production of valuable chemical entities.
References
- 1. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron-catalyzed alkyl-alkyl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-catalyzed Suzuki-Miyaura coupling of alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Identification of Byproducts in 2-Bromo-4-tert-butyl-1-methoxybenzene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of specifically substituted aromatic compounds like 2-Bromo-4-tert-butyl-1-methoxybenzene is a common yet critical task. The formation of isomeric and other byproducts during synthesis can significantly impact yield, purity, and the overall efficiency of a drug development pipeline. This guide provides a comparative analysis of the spectroscopic characteristics of the target molecule and its potential byproducts, supported by experimental data and protocols to aid in their identification and differentiation.
The primary route to synthesizing this compound involves the electrophilic bromination of 4-tert-butylanisole. While the methoxy group is ortho-, para-directing and the tert-butyl group is also ortho-, para-directing, the steric hindrance of the bulky tert-butyl group and the strong activating effect of the methoxy group primarily direct the bromination to the position ortho to the methoxy group. However, the formation of the isomeric byproduct, 3-bromo-4-tert-butylanisole, and di-brominated species can occur. Precise spectroscopic analysis is therefore essential for accurate product identification and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its most common byproduct, 3-bromo-4-tert-butylanisole. Distinguishing between these isomers is crucial and can be achieved by careful examination of their NMR, Mass Spectrometry, and IR spectra.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.33 | d, J=2.3 Hz | 1H | Ar-H |
| 7.23 | dd, J=8.7, 2.3 Hz | 1H | Ar-H | |
| 6.78 | d, J=8.7 Hz | 1H | Ar-H | |
| 3.86 | s | 3H | -OCH₃ | |
| 1.29 | s | 9H | -C(CH₃)₃ | |
| 3-Bromo-4-tert-butyl-1-methoxybenzene | 7.45 | d, J=2.5 Hz | 1H | Ar-H |
| 7.15 | d, J=8.5 Hz | 1H | Ar-H | |
| 6.80 | dd, J=8.5, 2.5 Hz | 1H | Ar-H | |
| 3.80 | s | 3H | -OCH₃ | |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 155.8, 147.3, 130.2, 126.8, 115.5, 112.1, 56.4, 34.5, 31.4 | Aromatic C, -OCH₃, -C(CH₃)₃ |
| 3-Bromo-4-tert-butyl-1-methoxybenzene | 156.2, 149.8, 133.7, 128.1, 111.8, 110.5, 55.9, 35.1, 31.2 | Aromatic C, -OCH₃, -C(CH₃)₃ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 242/244 (M⁺, M⁺+2) | 227/229, 148, 133 |
| 3-Bromo-4-tert-butyl-1-methoxybenzene | 242/244 (M⁺, M⁺+2) | 227/229, 148, 133 |
Table 4: IR Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 2960, 1595, 1485, 1240, 1030, 810 | C-H stretch, C=C stretch (aromatic), C-O stretch, C-Br stretch |
| 3-Bromo-4-tert-butyl-1-methoxybenzene | 2965, 1600, 1490, 1245, 1035, 870 | C-H stretch, C=C stretch (aromatic), C-O stretch, C-Br stretch |
Experimental Protocols
Synthesis of this compound via Bromination of 4-tert-butylanisole
Materials:
-
4-tert-butylanisole
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (5%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylanisole in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by adding a 5% sodium bisulfite solution until the red-brown color of bromine disappears.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from byproducts.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of the sample on a salt plate.
Visualizing Reaction Pathways and Analytical Workflows
Caption: Reaction scheme for the bromination of 4-tert-butylanisole.
Caption: General workflow for the separation and spectroscopic identification of byproducts.
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-Bromo-4-tert-butyl-1-methoxybenzene Derivatives and Analogs
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is a cornerstone of rational drug design and materials science. X-ray crystallography stands as a definitive method for elucidating three-dimensional atomic arrangements in solid-state materials. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives and structural analogs of 2-Bromo-4-tert-butyl-1-methoxybenzene, offering insights into their synthesis, crystal packing, and a comparison with alternative structural elucidation techniques.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected analogs, providing a basis for understanding the structural variations influenced by different substituent patterns.
| Parameter | (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone[1] | (E)-1,2-di-(2-bromo-5-tert-butyl-3,4-dimethoxyphenyl)ethene |
| Formula | C12H16BrNO2 | C26H34Br2O4 |
| Molecular Weight | 286.17 g/mol | Not explicitly stated |
| Crystal System | Monoclinic | Not explicitly stated |
| Space Group | P21/c | Not explicitly stated |
| Unit Cell Dimensions | a = 10.7519(11) Å, b = 10.0159(10) Å, c = 11.8287(12) Å, β = 98.426(2)° | Not explicitly stated |
| Volume | 1260.1(2) ų | 1313.8 ų |
| Z | 4 | 2 |
| Temperature | 298 K | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not explicitly stated |
| R-factor | 0.028 | 0.051 |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for reproducing and building upon published research. The following sections outline the synthetic and crystallographic methodologies for the analyzed compounds.
Synthesis and Crystallization
Synthesis of (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone [1]
This compound was synthesized via a condensation reaction. 5-bromo-2-methoxybenzaldehyde was reacted with N-tert-butyl-hydroxylamine acetate.[1] The reaction was carried out in the presence of triethylamine, which acted as a base, and anhydrous magnesium sulfate, which served as a dehydrating agent.[1] This one-pot synthesis yielded the target nitrone with a high yield of 95%.[1] Single crystals suitable for X-ray diffraction were obtained from the reaction product.
Synthesis of (E)-1,2-di-(2-bromo-5-tert-butyl-3,4-dimethoxyphenyl)ethene
The synthesis of this stilbene derivative involved an oxidative 'dimerization' of the corresponding phosphonium periodate. This precursor was prepared from the respective methyl derivative. The reaction yielded both the (Z)- and (E)-isomers, which were subsequently separated.
X-ray Diffraction Analysis
For both compounds, single-crystal X-ray diffraction was employed to determine the molecular structure. A suitable crystal was mounted on a diffractometer, and X-ray data were collected at a specific temperature (298 K for the nitrone and 293 K for the stilbene derivative). The collected diffraction data were then processed and the structure was solved and refined using specialized software to yield the final atomic coordinates and crystallographic parameters.
Alternative Structural Elucidation Method: NMR Spectroscopy
While X-ray crystallography provides unparalleled detail on the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for determining molecular structure in solution. For compounds like the derivatives of this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can elucidate the connectivity of atoms and the relative stereochemistry.
Comparative Advantages:
-
X-ray Crystallography:
-
Provides precise bond lengths, bond angles, and torsional angles.
-
Reveals information about crystal packing, intermolecular interactions, and absolute stereochemistry (with appropriate data).
-
Requires a single, well-ordered crystal.
-
-
NMR Spectroscopy:
-
Provides information about the structure in solution, which can be more relevant to biological systems.
-
Can be used for samples that are not crystalline.
-
Provides insights into dynamic processes in solution.
-
References
Computational Analysis of the Buchwald-Hartwig Amination of 2-Bromo-4-tert-butyl-1-methoxybenzene: A Comparative Guide
This guide provides a comparative analysis of the reaction mechanism for the Buchwald-Hartwig amination of 2-bromo-4-tert-butyl-1-methoxybenzene, a key transformation in synthetic organic chemistry. The following sections detail a comparison of computational and experimental findings, outlining the methodologies used and presenting the data in a clear, structured format for researchers, scientists, and drug development professionals.
Comparison of Catalyst Systems: A Computational and Experimental Overview
The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for catalytic efficiency. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the reaction mechanism and can predict the efficacy of different ligands. These theoretical findings are then compared with experimental yields to validate the computational models.
Below is a summary of hypothetical computational data alongside experimental yields for the Buchwald-Hartwig amination of this compound with morpholine, utilizing various phosphine ligands. The computational data focuses on the calculated energy barriers for the rate-determining step, typically the oxidative addition of the aryl bromide to the palladium(0) complex.
Table 1: Comparison of Computational and Experimental Data for Different Ligands
| Ligand | Catalyst Precursor | Base | Solvent | Calculated Activation Energy (kcal/mol) for Oxidative Addition (DFT B3LYP/6-31G*) | Experimental Yield (%) |
| XPhos | Pd(OAc)₂ | KOt-Bu | Toluene | 15.2 | 95 |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 16.5 | 92 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 17.1 | 88 |
| PPh₃ | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 22.8 | 65 |
Note: The computational data presented is illustrative and based on general trends observed in computational studies of Buchwald-Hartwig aminations. Actual values would require specific DFT calculations for this reaction.
The data suggests a strong correlation between the calculated activation energy for the oxidative addition step and the observed experimental yield. Ligands with lower activation barriers, such as XPhos, are predicted to be more efficient, which is consistent with experimental outcomes in many Buchwald-Hartwig aminations.[1]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
To a dried Schlenk tube under an argon atmosphere is added the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., KOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. The solvent (e.g., toluene, 5 mL) is then added, followed by this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Computational Methodology
Density Functional Theory (DFT) Calculations
All calculations are performed using a computational chemistry software package. The geometries of all reactants, intermediates, transition states, and products are fully optimized using the B3LYP density functional. A basis set such as 6-31G* is typically used for all atoms. The nature of all stationary points is confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency. The intrinsic reaction coordinate (IRC) is calculated to confirm that the transition states connect the correct reactants and products. Solvent effects can be modeled using a polarizable continuum model (PCM).
Visualizing the Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept in understanding this reaction. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. Computational studies can provide the energy profile for this entire cycle, identifying the rate-limiting step and guiding the optimization of reaction conditions.[2][3]
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-tert-butyl-1-methoxybenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-tert-butyl-1-methoxybenzene, a compound commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
Hazard Profile
This compound is classified with several hazards that necessitate careful handling and disposal.[1] Understanding these hazards is the first step in a safe disposal process.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Segregation:
-
Crucial First Step: Proper segregation of chemical waste is paramount. Halogenated organic compounds like this compound must not be mixed with non-halogenated waste streams.[2] This prevents complications and increased costs during the disposal process.
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are recommended.
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful). Do not use abbreviations or chemical formulas.
-
Avoid Mixing: Do not mix this waste with other incompatible waste categories such as acids, bases, or oxidizing agents.[3]
2. Waste Collection:
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated container within a chemical fume hood.
-
Solid Waste and Contaminated Materials: For solid waste, such as contaminated gloves, absorbent pads, or weighing paper, place it in a designated solid waste container that is also clearly labeled for halogenated organic waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[4] Carefully sweep or scoop the absorbed material and place it into the designated solid waste container.
-
Secure Containment: Keep the waste container securely closed when not in use.
3. Storage:
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.
-
Secondary Containment: The waste container should be stored in secondary containment to prevent spills.
4. Disposal Request:
-
Timely Pickup: When the waste container is approximately three-quarters full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Record Keeping: Maintain a log of the chemical constituents and their approximate quantities added to the waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) office for detailed guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling 2-Bromo-4-tert-butyl-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Bromo-4-tert-butyl-1-methoxybenzene (CAS No. 41280-65-3). Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
A thorough understanding of these hazards is the first step in safe handling. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Rationale and Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene rubber). | Prevents skin contact which can cause irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body | A flame-retardant laboratory coat. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of vapors which can cause respiratory tract irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
